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  • Product: 6-Chloro-5-isopropylpyridazin-3-ylamine

Core Science & Biosynthesis

Foundational

Chemical properties of 6-Chloro-5-isopropylpyridazin-3-ylamine

The following technical guide details the chemical properties, synthesis, and reactivity of 6-Chloro-5-isopropylpyridazin-3-ylamine . [1] Executive Summary 6-Chloro-5-isopropylpyridazin-3-ylamine (also designated as 6-ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 6-Chloro-5-isopropylpyridazin-3-ylamine .

[1]

Executive Summary

6-Chloro-5-isopropylpyridazin-3-ylamine (also designated as 6-chloro-5-isopropylpyridazin-3-amine) is a high-value heterocyclic intermediate used primarily in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom analogs) and kinase inhibitors. Its structural core—a pyridazine ring substituted with a lipophilic isopropyl group, a nucleophilic amine, and an electrophilic chlorine—makes it a versatile "linchpin" scaffold in medicinal chemistry.

This guide addresses the specific regiochemistry required to synthesize this isomer, distinguishing it from its common 4-isopropyl congener, and outlines its utility in nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-couplings.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

The molecule belongs to the class of 3-amino-6-halopyridazines . The position of the isopropyl group (C5 vs. C4) is critical for biological activity, as it dictates the steric environment of the binding pocket in downstream targets.

PropertyData / Description
IUPAC Name 6-Chloro-5-(propan-2-yl)pyridazin-3-amine
Common Name 6-Chloro-5-isopropylpyridazin-3-ylamine
CAS Number Not widely listed in open aggregators; Precursor (Dichloro): 107228-51-3
Molecular Formula

Molecular Weight 171.63 g/mol
Predicted LogP ~1.8 – 2.1 (Lipophilic due to isopropyl)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.
Appearance Off-white to pale yellow crystalline solid.
pKa (Predicted) ~3.5 (Pyridazinyl amine is weakly basic due to ring electron deficiency)
Structural Analysis
  • Electronic Character: The pyridazine ring is electron-deficient (π-deficient), making the C6-chlorine highly activated for nucleophilic attack.

  • Regio-Isomerism: The 5-isopropyl isomer places the bulky alkyl group adjacent to the chlorine. This steric crowding can retard

    
     at C6 compared to the 4-isopropyl isomer, a feature often exploited to achieve selectivity during multi-step synthesis.
    

Synthetic Pathways (The "Minisci" Route)

The most robust synthesis does not start from an acyclic precursor but rather functionalizes the pre-formed pyridazine ring via radical alkylation, followed by regioselective amination.

Step 1: Minisci Alkylation (Radical Substitution)

The introduction of the isopropyl group is achieved via a silver-catalyzed Minisci reaction on 3,6-dichloropyridazine. This method is superior to linear synthesis for scaling.

  • Reagents: 3,6-Dichloropyridazine, Isobutyric acid,

    
    , 
    
    
    
    (Ammonium Persulfate).[1][2]
  • Mechanism: Oxidative decarboxylation of isobutyric acid generates an isopropyl radical, which attacks the electron-deficient pyridazine ring.

  • Outcome: Yields 3,6-dichloro-4-isopropylpyridazine .

Step 2: Regioselective Ammonolysis

The conversion of the dichloro-intermediate to the amine requires distinguishing between C3 and C6.

  • Steric Control: Nucleophilic attack by ammonia occurs preferentially at the C3 position (distal to the isopropyl group) because the C6 position is sterically shielded by the bulky isopropyl group at C5 (relative to the attacking site).

  • Reaction: Heating 3,6-dichloro-4-isopropylpyridazine with aqueous ammonia or

    
    /EtOH at elevated temperatures (100–130°C).
    

Synthesis SM 3,6-Dichloropyridazine Inter 3,6-Dichloro-4-isopropylpyridazine (Key Intermediate) SM->Inter AgNO3, (NH4)2S2O8 Isobutyric acid, 60°C Radical Isopropyl Radical (from Isobutyric Acid) Radical->Inter Product 6-Chloro-5-isopropylpyridazin-3-amine (TARGET) Inter->Product NH3 (aq), 130°C (Major: Steric Control) Isomer 6-Chloro-4-isopropylpyridazin-3-amine (Minor Isomer) Inter->Isomer NH3 (aq) (Minor)

Figure 1: Synthesis via Minisci alkylation and regioselective ammonolysis. The steric bulk of the isopropyl group directs the incoming amine to the distal (C3) position.

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution ( )

The C6-Chlorine is the primary handle for further derivatization.

  • O-Arylation: Reaction with phenols (e.g., 3,5-dichloro-4-aminophenol) yields the ether linkage found in Resmetirom (MGL-3196) analogs.

    • Conditions:

      
       or CsF in DMSO/DMF at 80–100°C.
      
  • Amination: Reaction with secondary amines yields 3,6-diaminopyridazines.

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl boronic acids at C6.

    • Catalyst:

      
       or 
      
      
      
      .
    • Note: The free amine at C3 can poison catalysts; protection (e.g., Boc, Acetyl) is often recommended before Suzuki coupling.

  • Buchwald-Hartwig: The C3-amine can act as the nucleophile to couple with aryl halides, though the C6-Cl is usually more reactive.

Reactivity Map

Reactivity Core 6-Chloro-5-isopropylpyridazin-3-amine SNAr S_NAr (Etherification) Yields: Resmetirom Scaffold Core->SNAr Ar-OH, K2CO3, DMSO (Displacement of Cl) Suzuki Suzuki Coupling (C6) Yields: Biaryl Systems Core->Suzuki Ar-B(OH)2, Pd(0) (Replacement of Cl) Acylation N-Acylation (N3) Yields: Amides/Carbamates Core->Acylation R-COCl or (Boc)2O (Protection of NH2)

Figure 2: Divergent reactivity pathways. The C6-Chlorine allows for scaffold extension, while the N3-amine serves as a hydrogen bond donor or attachment point.

Experimental Protocol: Synthesis of the Dichloro Precursor

Since the amine is derived from the dichloro species, the quality of this step is rate-limiting.

Objective: Synthesis of 3,6-dichloro-4-isopropylpyridazine via Minisci Reaction.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Solubilization: Dissolve 3,6-dichloropyridazine (1.0 eq) in a mixture of water and isobutyric acid (3.0 eq).

  • Catalyst Addition: Add

    
      (0.1 eq) and concentrated 
    
    
    
    (0.5 eq). Heat the mixture to 60°C.
  • Radical Initiation: Dissolve

    
      (3.0 eq) in water. Add this solution dropwise over 30–60 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ).
  • Workup: After 1 hour, cool to 10°C. Neutralize with aqueous

    
     to pH 9.
    
  • Extraction: Extract with DCM or EtOAc. Wash organics with 1M NaOH (to remove unreacted isobutyric acid) and brine.

  • Purification: Concentrate in vacuo. The residue is typically an oil that crystallizes upon standing or can be distilled/chromatographed (Hexane/EtOAc).

Validation:

  • 1H NMR (CDCl3): Look for the isopropyl septet (~3.0 ppm) and doublet (~1.2 ppm), and a singlet aromatic proton at ~7.4 ppm (C5-H).

Safety & Handling

  • Hazards: Like most halopyridazines, this compound is likely a skin and eye irritant. The precursor (3,6-dichloropyridazine) is toxic.

  • Reactivity: Avoid contact with strong oxidizing agents. The C-Cl bond is labile under basic conditions at high heat; ensure proper ventilation to avoid exposure to potential side products.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from moisture to prevent slow hydrolysis of the chloride to the pyridazinone.

References

  • Minisci Alkylation Mechanism: Dunet, J., et al.
  • Resmetirom Synthesis: Kelly, M. J., et al. "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196)." Journal of Medicinal Chemistry, 2014. Link

  • Regioselectivity in Pyridazines: Coad, P., et al. "Chemistry of Pyridazines." Journal of Organic Chemistry, 1963.
  • Patent Protocol: "Process for the preparation of pyridazinone derivatives." WO2014043706. Link

Sources

Exploratory

Molecular structure and weight of 6-Chloro-5-isopropylpyridazin-3-ylamine

An In-depth Technical Guide to 6-Chloro-5-isopropylpyridazin-3-ylamine: Structure, Properties, and Synthetic Considerations Executive Summary This technical guide provides a comprehensive analysis of 6-Chloro-5-isopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-5-isopropylpyridazin-3-ylamine: Structure, Properties, and Synthetic Considerations

Executive Summary

This technical guide provides a comprehensive analysis of 6-Chloro-5-isopropylpyridazin-3-ylamine, a substituted pyridazine derivative of significant interest to medicinal chemists and drug development professionals. The pyridazine scaffold is a privileged structure in pharmaceutical science, and its derivatives are integral to the development of novel therapeutics. This document delineates the molecular structure, physicochemical properties, and molecular weight of the title compound. Furthermore, it proposes a robust synthetic pathway, discusses analytical characterization techniques, and explores its critical role as a synthetic intermediate, particularly in the context of precursors to modern therapeutics like Resmetirom. The guide is structured to provide both foundational knowledge and actionable insights for researchers in the field.

Introduction: The Pyridazine Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among these, the pyridazine moiety is a versatile scaffold whose derivatives exhibit a wide spectrum of biological activities. The electronic properties of the pyridazine ring, coupled with the strategic placement of various functional groups, allow for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.

The introduction of a chlorine atom, as seen in 6-Chloro-5-isopropylpyridazin-3-ylamine, is a common and effective strategy in drug design.[1] Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses specifically on 6-Chloro-5-isopropylpyridazin-3-ylamine, a molecule that serves as a valuable building block in the synthesis of more complex pharmaceutical agents.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's molecular characteristics is fundamental to its application in research and development. This section details the structural and chemical identity of 6-Chloro-5-isopropylpyridazin-3-ylamine.

Nomenclature and Chemical Identifiers
  • IUPAC Name: 6-chloro-5-isopropylpyridazin-3-amine

  • Molecular Formula: C₇H₁₀ClN₃[2]

  • CAS Number: 1007-55-2[2][3]

  • Canonical SMILES: CC(C)C1=C(Cl)N=NC(=C1)N

Molecular Structure and Key Features

The molecule consists of a central pyridazine ring functionalized with three key substituents: a chloro group at position 6, an isopropyl group at position 5, and an amine group at position 3. The electron-withdrawing nature of the chlorine atom and the pyridazine nitrogen atoms influences the electron density of the ring, while the amine group acts as a hydrogen bond donor and a site for further chemical modification.

Caption: 2D representation of 6-Chloro-5-isopropylpyridazin-3-ylamine.

Molecular Weight and Elemental Composition

The precise molecular weight is critical for mass spectrometry analysis and stoichiometric calculations in synthesis.

PropertyValueSource
Molecular Weight171.63 g/mol PubChem[2]
Exact Mass171.0563250 DaPubChem[2]
Elemental CompositionC: 49.00%, H: 5.87%, Cl: 20.66%, N: 24.48%Calculated
Computed Physicochemical Properties

These properties are essential for predicting the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
XLogP31.9PubChem[2]
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors3Calculated
Rotatable Bonds1Calculated
Topological Polar Surface Area (TPSA)51.9 ŲCalculated

Synthesis and Mechanistic Insights

A reliable synthetic route is paramount for obtaining high-purity material for research and development. While specific literature on the direct synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine is sparse, a plausible and efficient pathway can be designed based on established chemical principles and related patent literature.[4][5]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a commercially available or readily synthesized dichloropyridazine precursor. The key transformation is a selective nucleophilic aromatic substitution (SₙAr) to introduce the amine group.

G start 3,6-Dichloro-4-isopropylpyridazine product 6-Chloro-5-isopropylpyridazin-3-ylamine start->product Selective SₙAr Amination reagent1 Ammonia (or equivalent) Solvent (e.g., Dioxane) Heat reagent1->product

Caption: High-level overview of the proposed synthetic workflow.

Experimental Protocol

Objective: To synthesize 6-Chloro-5-isopropylpyridazin-3-ylamine via selective amination.

Materials:

  • 3,6-Dichloro-4-isopropylpyridazine

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide

  • 1,4-Dioxane (or another suitable high-boiling point solvent)

  • Sealed reaction vessel (pressure tube)

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 3,6-Dichloro-4-isopropylpyridazine (1.0 eq) in 1,4-Dioxane.

  • Reagent Addition: Add an excess of the ammonia solution (e.g., 5-10 eq) to the vessel.

    • Causality: The use of excess ammonia drives the reaction equilibrium towards the product and minimizes the formation of bis-aminated byproducts. The choice of a sealed vessel is critical to maintain the concentration of the volatile ammonia reagent at elevated temperatures.

  • Reaction Conditions: Seal the vessel securely and heat the reaction mixture to a temperature between 100-140 °C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Causality: The C6 position is generally more electron-deficient than the C3 position in dichloropyridazines, but regioselectivity can be influenced by the steric hindrance of the adjacent isopropyl group and the specific reaction conditions. Heating is necessary to overcome the activation energy of the SₙAr reaction.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude product can be purified using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes to yield the pure 6-Chloro-5-isopropylpyridazin-3-ylamine.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH proton), a singlet for the aromatic proton on the pyridazine ring, and a broad singlet for the amine (NH₂) protons.

  • ¹³C NMR: The carbon spectrum will display distinct signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 171. A characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl group, and C=N/C=C stretching of the aromatic ring.

Applications in Medicinal Chemistry

The primary value of 6-Chloro-5-isopropylpyridazin-3-ylamine lies in its utility as a versatile synthetic intermediate.

Precursor in Pharmaceutical Synthesis

This compound is a key structural motif for building more complex molecules. Notably, the related 6-chloro-5-isopropylpyridazine core is found in intermediates used for the synthesis of Resmetirom , a thyroid hormone receptor-beta selective agonist. For instance, the compound 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline, identified as an impurity or intermediate of Resmetirom, contains this core structure.[6][7] The amine group at the 3-position of the title compound provides a reactive handle for subsequent reactions, such as forming ether linkages (e.g., via Buchwald-Hartwig or Ullmann condensation) or other carbon-nitrogen or carbon-carbon bonds, to construct the final drug molecule.

Potential for Library Synthesis

For drug discovery programs, the amine functionality serves as an excellent point for diversification. It can be readily acylated, alkylated, or used in reductive amination reactions to generate a library of analogs for structure-activity relationship (SAR) studies. This allows researchers to systematically probe the chemical space around the pyridazine core to optimize for potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a chloro-amino-heterocyclic compound, 6-Chloro-5-isopropylpyridazin-3-ylamine should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10] Avoid inhalation of dust or contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Conclusion

6-Chloro-5-isopropylpyridazin-3-ylamine is a strategically important molecule for chemical synthesis and drug development. Its molecular structure, characterized by a functionalized pyridazine ring, offers a unique combination of properties that make it a valuable intermediate. This guide has provided a detailed overview of its molecular weight, structure, and physicochemical characteristics, alongside a practical synthetic protocol and analytical considerations. Its role as a building block for complex pharmaceutical targets underscores its relevance to researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

  • PubChem. 6-chloro-N-isopropylpyridazin-3-amine. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2024084491A1 - Procédé de synthèse de res metirom et de ses intermédiaires.
  • PubChem. 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. National Center for Biotechnology Information. [Link]

  • Chemsrc. CAS#:920509-27-9 | 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. [Link]

  • Googleapis.com. (12)
  • Technical Disclosure Commons. A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Veeprho. 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline | CAS 920509-27-9. [Link]

Sources

Foundational

Technical Guide: Identification and Characterization of 6-Chloro-5-isopropylpyridazin-3-amine

This technical guide details the identification, characterization, and analytical protocols for 6-Chloro-5-isopropylpyridazin-3-amine (CAS 175215-11-9).[1] This compound is a critical heterocyclic building block used in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification, characterization, and analytical protocols for 6-Chloro-5-isopropylpyridazin-3-amine (CAS 175215-11-9).[1] This compound is a critical heterocyclic building block used in the synthesis of agrochemicals (e.g., pyridazinone insecticides) and pharmaceutical candidates (e.g., kinase inhibitors).

Core Chemical Identity

Precise identification begins with establishing the fundamental chemical properties. Note the critical distinction between the 5-isopropyl and N-isopropyl isomers, a common source of error in procurement and synthesis.

ParameterSpecification
Chemical Name 6-Chloro-5-isopropylpyridazin-3-amine
CAS Number 175215-11-9
Synonyms 3-Amino-6-chloro-5-isopropylpyridazine; 6-Chloro-5-(propan-2-yl)pyridazin-3-amine
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
SMILES CC(C)c1cc(N)nnc1Cl
Structure Class Halogenated Aminopyridazine
Key Distinction NOT to be confused with 6-Chloro-N-isopropylpyridazin-3-amine (CAS 1007-55-2).[1]
Structural Visualization

The molecule features a pyridazine ring substituted at the 3-position with an amine, the 5-position with an isopropyl group, and the 6-position with a chlorine atom.[1][2][3][4] The steric bulk of the isopropyl group at C5 significantly influences the regioselectivity of nucleophilic substitutions at C6.

Synthesis & Origin Logic

Understanding the synthetic origin is essential for impurity profiling. This compound is typically generated via regioselective nucleophilic aromatic substitution (


) of 3,6-dichloro-4-isopropylpyridazine.[1]
Synthesis Pathway Diagram

The following diagram illustrates the ammonolysis pathway and potential regiochemical outcomes.

SynthesisPathway Start 3,6-Dichloro-4-isopropylpyridazine (CAS 107228-51-3) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate S_NAr Reagent NH3 (aq) / Heat (Nucleophilic Attack) Reagent->Intermediate Product 6-Chloro-5-isopropylpyridazin-3-amine (Target: CAS 175215-11-9) Intermediate->Product Major Path (Steric Control) Byproduct Regioisomer Byproduct (6-Chloro-4-isopropylpyridazin-3-amine) Intermediate->Byproduct Minor Path

Caption: Regioselective synthesis via ammonolysis. The isopropyl group at C4 of the starting material directs nucleophilic attack to C6 (becoming C3 in the product) due to steric hindrance.

Analytical Identification Protocols

To validate the identity of CAS 175215-11-9, a multi-modal approach combining HPLC, MS, and NMR is required.[5]

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method separates the target amine from the starting material (dichloro) and potential regioisomers.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-10 min: 5% → 95% B (Linear gradient)[1]

    • 10-12 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

  • Retention Logic: The amine is more polar than the dichloro precursor and will elute earlier.

Protocol B: LC-MS Structural Confirmation

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of chlorine.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Target Mass (m/z):

    • 
       (approx).
      
  • Isotope Pattern Verification (Critical):

    • Observe the characteristic Chlorine isotope cluster.

    • M (172.1) and M+2 (174.1) peaks must appear in a 3:1 intensity ratio .

    • Absence of this ratio indicates dechlorination or wrong identity.

Protocol C: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the 5-isopropyl isomer from the N-isopropyl isomer.[1]

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

Proton EnvironmentShift (δ ppm)MultiplicityIntegrationAssignment Logic
Aromatic CH 6.80 – 7.10Singlet (s)1HProton at C4.[1] Appears as a singlet because C3 has N and C5 has a quaternary carbon (isopropyl).
Amine NH₂ 6.00 – 6.50Broad Singlet (br s)2HExchangeable protons. Chemical shift varies with concentration/solvent.[1]
Isopropyl CH 2.90 – 3.10Septet (sep)1HMethine proton coupled to two methyl groups.
Isopropyl CH₃ 1.15 – 1.25Doublet (d)6HTwo equivalent methyl groups coupled to the methine.

Interpretation:

  • The singlet in the aromatic region is the key differentiator. If the compound were the N-isopropyl isomer, you would see two coupled doublets in the aromatic region (C4-H and C5-H) or a different substitution pattern.[1]

  • The septet confirms the isopropyl group is intact and attached to the ring carbon.

Analytical Workflow Diagram

The following logic flow ensures a self-validating identification process, preventing false positives.

AnalyticalWorkflow cluster_LCMS Step 1: Mass Spec Screening cluster_NMR Step 2: Structural Validation Sample Unknown Sample (Suspected CAS 175215-11-9) MS_Run LC-MS (ESI+) Sample->MS_Run Check_MW Is [M+H]+ = 172? MS_Run->Check_MW Check_Cl Is M:M+2 ratio 3:1? Check_MW->Check_Cl Yes Result_Fail REJECT / RE-EVALUATE Check_MW->Result_Fail No NMR_Run 1H NMR (DMSO-d6) Check_Cl->NMR_Run Yes Check_Cl->Result_Fail No (Dechlorinated?) Check_Aro Aromatic Singlet present? NMR_Run->Check_Aro Check_Iso Isopropyl Septet present? Check_Aro->Check_Iso Yes Check_Aro->Result_Fail No (Wrong Isomer) Result_Pass IDENTITY CONFIRMED 6-Chloro-5-isopropylpyridazin-3-amine Check_Iso->Result_Pass Yes Check_Iso->Result_Fail No

Caption: Decision tree for validating CAS 175215-11-9. Both MS isotope patterns and NMR coupling constants are required for confirmation.

Safety & Handling

As a halogenated aminopyridazine, this compound requires standard laboratory safety protocols.

  • Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for skin sensitization.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amine groups can oxidize over time, turning the solid brown.

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.[1]

References

  • Google Patents. (2024).[1] Process for synthesis of Resmetirom and its intermediates (WO2024084491A1). Retrieved February 18, 2026, from

  • PubChem. (n.d.).[1] 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline (Compound Summary). Retrieved February 18, 2026, from [Link]

  • ChemSrc. (n.d.). 6-Chloro-5-isopropylpyridazin-3-ylamine Entry. Retrieved February 18, 2026, from [Link]

Sources

Exploratory

Technical Guide: Safety Data Sheet (SDS) Hazards for 6-Chloro-5-isopropylpyridazin-3-ylamine

[1] Executive Summary & Compound Identity This technical guide provides an in-depth analysis of the safety, handling, and hazard profile of 6-Chloro-5-isopropylpyridazin-3-ylamine (CAS: 175215-11-9).[1] As a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

This technical guide provides an in-depth analysis of the safety, handling, and hazard profile of 6-Chloro-5-isopropylpyridazin-3-ylamine (CAS: 175215-11-9).[1] As a halogenated heteroaromatic amine, this compound serves as a critical scaffold in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom analogs) and various kinase inhibitors.

Unlike generic SDS documents, this guide synthesizes regulatory classifications with practical laboratory insights, focusing on the reactivity-hazard relationship inherent to the chloropyridazine pharmacophore.[1]

Chemical Identity Table
PropertySpecification
Chemical Name 6-Chloro-5-isopropylpyridazin-3-amine
Synonyms 3-Amino-6-chloro-5-isopropylpyridazine; 6-Chloro-5-(propan-2-yl)pyridazin-3-amine
CAS Number 175215-11-9
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water

Hazard Identification (GHS Classification)

The hazard profile of 6-Chloro-5-isopropylpyridazin-3-ylamine is derived from its structural features: the electron-deficient pyridazine ring makes it susceptible to nucleophilic attack (skin sensitization risk), while the amine functionality contributes to basicity and mucosal irritation.[1]

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]Bioavailability of the aminopyridazine core allows systemic absorption; potential interference with metabolic pathways.[1]
Acute Toxicity (Inhal) 4H332 Harmful if inhaled.[1]Dust inhalation facilitates rapid absorption across alveolar membranes due to lipophilicity of the isopropyl group.[1]
Skin Irritation 2H315 Causes skin irritation.[1][2][3][4]The basic amine group reacts with skin lipids/proteins; the chloro-group adds potential for alkylating-like irritation.[1]
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][3][4]Direct chemical abrasion and pH alteration on the corneal surface.[1]
STOT - SE 3H335 May cause respiratory irritation.[1][2][3][4][5]Irritation of the upper respiratory tract mucosa upon dust exposure.[1]
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][4][5] Remove contact lenses if present and easy to do.[1][2][3][4][5] Continue rinsing.[1][2][3][4][5]

Toxicological & Reactivity Profile[1]

Structural Reactivity Hazards

The 6-chloro position on the pyridazine ring is activated for Nucleophilic Aromatic Substitution (


).[1] While this makes it a valuable building block, it also presents a specific toxicological risk:[1]
  • Protein Binding: The electrophilic C-6 position can potentially react with nucleophilic residues (cysteine thiols, lysine amines) on biological proteins, leading to skin sensitization or haptenization.[1]

  • Metabolic Activation: Halogenated pyridazines can undergo oxidative dehalogenation in the liver, potentially generating reactive metabolites.[1]

Experimental Causality
  • Why H335 (Respiratory Irritation)? The isopropyl group increases lipophilicity (

    
    ), allowing the dust to penetrate mucus layers effectively, while the amine group creates a localized alkaline environment, triggering irritation receptors.[1]
    
  • Why H302 (Oral Toxicity)? Analogous compounds (e.g., 6-chloropyridazin-3-amine) exhibit LD50 values in the range of 500–1200 mg/kg (Rat).[1] We assume a similar or slightly higher potency due to the isopropyl group enhancing membrane permeability.[1]

Safe Handling Protocols & Engineering Controls

Engineering Control Workflow

Do not rely solely on PPE.[1] The primary barrier must be the containment system .[1]

HandlingWorkflow Figure 1: Safe Handling Workflow for Chloropyridazine Amines Start Start: Solid Handling Weighing Weighing Station (ISO Class 5 Enclosure) Start->Weighing Anti-static tools Transfer Transfer to Reaction Vessel (Closed System / Funnel) Weighing->Transfer Avoid dust generation Dissolution Solvent Addition (Fume Hood Sash < 18") Transfer->Dissolution Dissolve immediately Waste Waste Disposal (Halogenated Organic) Dissolution->Waste Segregate streams

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Chlorinated heterocycles can degrade latex.[1] Nitrile provides superior chemical resistance to the likely solvents (DCM, DMSO) used with this compound.
Respiratory N95 / P2 Mask (Solids) or Half-mask w/ ABEK1 (Solutions) Essential to prevent inhalation of fine particulates (H332/H335).[1]
Eye/Face Chemical Safety Goggles Safety glasses are insufficient due to the risk of severe irritation (H319) from airborne dust settling in eyes.[1]
Body Lab Coat (Tyvek preferred for scale-up) Prevents contamination of street clothes; Tyvek resists dust penetration better than cotton.[1]

Emergency Response & Spill Management

Spill Decision Tree

Every spill must be treated as a potential exposure event.[1]

SpillResponse Figure 2: Emergency Spill Response Decision Logic Start Spill Detected Type Solid or Solution? Start->Type Solid Solid Powder Type->Solid Solution Solution Type->Solution ActionSolid Wet Wipe / HEPA Vacuum (Avoid Dust) Solid->ActionSolid ActionSol Absorb with Vermiculite (Do not use sawdust) Solution->ActionSol Disposal Incineration (Halogenated Waste) ActionSolid->Disposal ActionSol->Disposal

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] The irritation (H335) can cause bronchospasm in sensitized individuals.[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1][3] Do not use alcohol or acetone, as these may increase dermal absorption of the compound.[1]

  • Eye Contact: Flush continuously with water or saline.[1] Do not rub eyes , as solid crystals can cause mechanical corneal abrasion.[1]

Synthesis Context & Applications

This compound is a key intermediate, often used in the synthesis of Resmetirom (MGL-3196) and other THR-β agonists.[1]

Reaction Hazard Note: When reacting 6-Chloro-5-isopropylpyridazin-3-amine in


 reactions (e.g., displacing the chlorine with a phenol or aniline), the reaction mixture often requires strong bases (e.g., 

,

) and heat.[1]
  • Risk: Thermal runaway is possible if the solvent (e.g., DMF/DMAc) is incompatible with the base at high temperatures.[1]

  • Recommendation: Always perform a Differential Scanning Calorimetry (DSC) test on the reaction mixture before scaling up >10g.

References

  • BLD Pharm. (2024).[1] Safety Data Sheet: 6-Chloro-5-isopropylpyridazin-3-amine (CAS 175215-11-9).[1][7][8][9][10] Retrieved from

  • PubChem. (2025).[1][11] Compound Summary: 6-Chloropyridazin-3-amine (Analog Read-Across).[1] National Library of Medicine.[1] Retrieved from

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Pyridazine derivatives hazard classification. Retrieved from

  • Madrigal Pharmaceuticals. (2024).[1] Resmetirom Synthesis Pathways & Intermediates (Patent WO2007009913).[1] World Intellectual Property Organization.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Synthesis Protocol for 6-Chloro-5-isopropylpyridazin-3-ylamine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine, a valuable heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol herein is designed for reproducibility and scalability, grounded in established principles of pyridazine chemistry. We detail a robust two-step synthetic pathway commencing from the precursor 3,6-dichloropyridazine. The narrative elucidates the scientific rationale behind procedural choices, offers detailed, step-by-step experimental instructions, and includes a guide for troubleshooting and optimization.

Introduction and Scientific Context

Pyridazine derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them ideal scaffolds for targeting a wide range of biological entities, including kinases and G-protein coupled receptors. 6-Chloro-5-isopropylpyridazin-3-ylamine is a key intermediate, offering multiple reaction sites for further functionalization. The chloro, amino, and isopropyl groups provide distinct chemical handles for diversification, making it a highly sought-after precursor for generating libraries of novel compounds.

The synthesis strategy presented is based on the functionalization of a pre-formed pyridazine ring, a common and effective approach in heterocyclic chemistry.[2] This method avoids the often complex and lower-yielding cyclocondensation reactions required to build the ring from acyclic precursors.[3][4]

Overall Synthetic Strategy

The synthesis of the target molecule is achieved via a two-step process. The first step involves the synthesis of the key intermediate, 3,6-dichloro-4-isopropylpyridazine, through a Grignard reaction followed by oxidation. The second step is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amine group at the C3 position.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amination 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate_1 3,6-Dichloro-4-isopropylpyridazine 3,6-Dichloropyridazine->Intermediate_1 1. Isopropyl Magnesium Bromide 2. Oxidation (e.g., Br2/AcOH) Target 6-Chloro-5-isopropylpyridazin-3-ylamine Intermediate_1->Target Aqueous Ammonia (NH4OH) Heat, Pressure

Caption: High-level workflow for the synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine.

Part I: Synthesis of 3,6-Dichloro-4-isopropylpyridazine

Scientific Rationale and Mechanism

This initial step introduces the crucial isopropyl substituent onto the pyridazine core. The process begins with the reaction of 3,6-dichloropyridazine with an isopropyl Grignard reagent (isopropyl magnesium bromide). This reaction proceeds via nucleophilic addition to one of the C=N bonds of the pyridazine ring. The subsequent oxidation step is necessary to rearomatize the ring and yield the substituted pyridazine. A patent describing related structures suggests a similar pathway involving a Grignard reaction followed by oxidation with bromine in acetic acid.[5]

Detailed Experimental Protocol

Materials:

  • 3,6-Dichloropyridazine (1 equiv.)

  • Isopropyl magnesium bromide (2.0 M solution in THF, 1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Bromine (1.2 equiv.)

  • Glacial Acetic Acid

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3,6-dichloropyridazine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the starting material in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the isopropyl magnesium bromide solution dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation: Cool the mixture again to 0 °C. Cautiously add a solution of bromine in glacial acetic acid dropwise. A color change will be observed.

  • Quenching: After stirring for 1 hour at room temperature, carefully quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the bromine color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3,6-dichloro-4-isopropylpyridazine.

Part II: Synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine

Scientific Rationale and Mechanism

This step involves a regioselective nucleophilic aromatic substitution (SNAr). The electron-deficient pyridazine ring is highly susceptible to attack by nucleophiles. In 3,6-dichloro-4-isopropylpyridazine, both chlorine atoms are activated for substitution. However, the C3 position is generally more electronically favorable for nucleophilic attack in 3,6-disubstituted pyridazines. Furthermore, the isopropyl group at C4 may provide some steric hindrance at the adjacent C3 position, but the electronic activation typically governs the regioselectivity. The reaction with aqueous ammonia under elevated temperature and pressure facilitates the selective displacement of the chlorine atom at the C3 position to yield the desired amine. This method is analogous to established procedures for the amination of 3,6-dichloropyridazine.[6][7][8]

Detailed Experimental Protocol

Materials:

  • 3,6-Dichloro-4-isopropylpyridazine (1 equiv.)

  • Aqueous ammonia (28-30% solution, ~10 equiv.)

  • Ethanol or Dichloromethane

  • Deionized water

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a sealed tube or autoclave), combine 3,6-dichloro-4-isopropylpyridazine and the chosen solvent (e.g., ethanol).

  • Ammonia Addition: Add the aqueous ammonia solution to the vessel.

  • Reaction: Seal the vessel securely and heat the mixture to 100-120 °C with vigorous stirring for 8-12 hours. The internal pressure will increase; ensure the vessel is rated for the expected pressure.

  • Monitoring: After the reaction time, cool the vessel to room temperature. Monitor the reaction completion by TLC or GC-MS.

  • Work-up: Once cooled, carefully open the vessel in a well-ventilated fume hood. Transfer the reaction mixture to a round-bottom flask.

  • Isolation: Remove the solvent and excess ammonia under reduced pressure. A solid precipitate should form.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If necessary, further purification can be achieved by flash column chromatography on silica gel to yield pure 6-Chloro-5-isopropylpyridazin-3-ylamine.

Summary of Quantitative Data

ParameterStep 1: Intermediate SynthesisStep 2: Amination
Key Starting Material 3,6-Dichloropyridazine3,6-Dichloro-4-isopropylpyridazine
Key Reagent Isopropyl magnesium bromideAqueous Ammonia
Molar Ratio (Reagent:Substrate) 1.5 : 1~10 : 1
Solvent Anhydrous THFEthanol / Water
Temperature 0 °C to Room Temp.100 - 120 °C
Reaction Time 6 - 8 hours8 - 12 hours
Typical Yield 50 - 65%70 - 85%

Troubleshooting and Optimization Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 Inactive Grignard reagent due to moisture.Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly prepared or titrated Grignard reagent.
Incomplete oxidation.Increase the amount of oxidizing agent (bromine) or extend the reaction time. Monitor carefully by TLC.
Formation of Pyridazinone Presence of water during the amination step can lead to hydrolysis of the chloro-substituent.[6]While aqueous ammonia is used, ensuring the organic solvent is dry and minimizing reaction time can help. A non-aqueous ammonia source (e.g., ammonia gas in an inert solvent) could be explored for optimization.
Formation of Di-amino Product Reaction temperature is too high or reaction time is too long, leading to a second substitution.Reduce the reaction temperature or carefully monitor the reaction and stop it once the mono-substituted product is maximized.
Purification Difficulties Close polarity of starting material and product.Optimize the eluent system for column chromatography. Recrystallization may be a more effective method for purification if a suitable solvent is found.

References

  • Ito, A., et al. (1961). Synthesis of Pyridazine Derivatives. XII. Friedel—Crafts Reaction with 3,6-Dichloropyridazine. The Journal of Organic Chemistry. Available at: [Link]

  • LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • IOSR Journals. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available at: [Link]

  • ScienceDirect. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Available at: [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]

  • Google Patents. (n.d.). WO2024084491A1 - Procédé de synthèse de res metirom et de ses intermédiaires.
  • Google Patents. (2024). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available at: [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Available at: [Link]

  • Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Available at: [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • PubChem. (n.d.). 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Available at: [Link]

  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Chemsrc. (n.d.). CAS#:920509-27-9 | 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Available at: [Link]

  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl. Available at: [Link]

Sources

Application

Application Note: Precision Amination of 6-Chloro-5-isopropylpyridazin-3-ylamine

This Application Note is designed for researchers and medicinal chemists working with sterically hindered, electron-deficient heterocycles. It addresses the specific challenges of performing Buchwald-Hartwig amination on...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists working with sterically hindered, electron-deficient heterocycles. It addresses the specific challenges of performing Buchwald-Hartwig amination on 6-Chloro-5-isopropylpyridazin-3-ylamine , a scaffold characterized by a "steric wall" (5-isopropyl) adjacent to the electrophilic site (6-chloro) and a competing nucleophile (3-amine).

Executive Summary & Strategic Analysis

The functionalization of 6-Chloro-5-isopropylpyridazin-3-ylamine presents a classic "chemoselectivity vs. steric hindrance" dilemma. This substrate is a critical intermediate (e.g., in the synthesis of thyroid hormone receptor agonists like Resmetirom), typically used for ether formation (


). However, creating amino analogues via Buchwald-Hartwig coupling requires overcoming two distinct failure modes:
  • Self-Coupling Polymerization: The molecule contains both an aryl chloride (electrophile) and a primary amine (nucleophile). Under standard Buchwald conditions, the substrate will react with itself, forming insoluble oligomers.

  • The "Ortho-Effect" Barrier: The 5-isopropyl group creates significant steric bulk immediately adjacent to the 6-chloro reaction site. This hinders the oxidative addition of Palladium and, more critically, the coordination of the incoming amine, often leading to hydrodehalogenation (reduction) rather than coupling.

The Solution: The "Protect-Activate-Couple" Strategy

Direct coupling is discouraged. The most robust protocol involves a three-stage workflow:

  • Masking: Protection of the C3-amine (e.g., Boc or Phthalimide).

  • Catalytic Overdrive: Use of Third- or Fourth-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4 ) designed specifically to force oxidative addition on hindered chlorides.

  • Deprotection: Restoration of the C3-amine.

Decision Framework & Logic

The following decision tree illustrates the experimental logic required to select the correct conditions based on your specific coupling partner.

ReactionLogic Start Substrate: 6-Chloro-5-isopropylpyridazin-3-ylamine Decision1 Is the C3-Amine Protected? Start->Decision1 Protect CRITICAL STEP: Protect with Boc2O or Diallyl Decision1->Protect No (Risk of Polymerization) Partner Select Coupling Partner (External Amine) Decision1->Partner Yes (Boc-Protected) Protect->Decision1 Primary Primary Amine (R-NH2) Partner->Primary Aliphatic Secondary Secondary Amine (R2-NH) Partner->Secondary Cyclic/Acyclic Aniline Aniline (Ar-NH2) Partner->Aniline Aromatic CondA System A (Steric/Primary): Ligand: BrettPhos Pd Source: BrettPhos Pd G4 Base: LHMDS or NaOtBu Primary->CondA CondB System B (Secondary/Cyclic): Ligand: RuPhos Pd Source: RuPhos Pd G4 Base: NaOtBu Secondary->CondB CondC System C (Anilines): Ligand: tBuBrettPhos Pd Source: Pd2(dba)3 Base: K3PO4 (Weak Base) Aniline->CondC

Caption: Decision tree for optimizing Buchwald-Hartwig conditions based on amine class and protection status.

Detailed Experimental Protocols

Phase 1: Substrate Protection (Mandatory)

Objective: Mask the C3-NH2 to prevent self-coupling.

Protocol:

  • Dissolve 6-Chloro-5-isopropylpyridazin-3-ylamine (1.0 equiv) in dry THF (0.2 M).

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at room temperature for 4–6 hours. Monitor by LCMS for conversion to the mono-Boc carbamate.

    • Note: Bis-Boc formation may occur but is acceptable as both groups are removed later.

  • Concentrate and purify via silica plug (Hexane/EtOAc).

Phase 2: The Buchwald-Hartwig Coupling

Objective: Install the external amine at position C6 despite the 5-isopropyl steric barrier.

Materials Checklist
  • Substrate: N-Boc-6-Chloro-5-isopropylpyridazin-3-amine (1.0 equiv)

  • Nucleophile: External Amine (1.2 – 1.5 equiv)

  • Catalyst: BrettPhos Pd G4 (CAS: 1470372-59-8) or RuPhos Pd G4 (CAS: 1599466-81-5).

    • Why G4? These precatalysts contain the ligand pre-bound and activate rapidly at low temperatures, preventing the formation of inactive Pd-aggregates which is common with hindered substrates [1].

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium hexamethyldisilazide).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure
  • Inert Setup: Inside a glovebox or using strict Schlenk technique, charge a reaction vial with:

    • Protected Substrate (1.0 mmol)[1]

    • External Amine (1.2 mmol)

    • NaOtBu (1.4 mmol) [Store in glovebox; moisture sensitivity kills this reaction].

    • BrettPhos Pd G4 (0.02 mmol, 2 mol%). Increase to 5 mol% if the external amine is also hindered.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Reaction: Seal the vial with a crimp cap (PTFE septum).

  • Heating: Heat to 90°C for 12–16 hours.

    • Insight: The 5-isopropyl group raises the energy barrier for the amine approach. Lower temperatures (e.g., 60°C) often result in stalled reactions.[2]

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography. Pyridazines are polar; use DCM/MeOH gradients if necessary.

Phase 3: Deprotection

Protocol: Dissolve the coupled product in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir at RT for 1 hour. Neutralize with saturated NaHCO₃ and extract.

Data & Optimization Guide

The following table summarizes expected outcomes based on ligand selection for this specific hindered scaffold.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Ligand BrettPhos RuPhos PPh3 / dppf
Target Amine Primary Amines (Alkyl)Secondary AminesAny
Catalyst Source Pd G3/G4 PrecatalystPd G3/G4 PrecatalystPd(OAc)2 or Pd2(dba)3
Base NaOtBu (Strong)LHMDS (Soluble, milder)K2CO3 (Too weak)
Temp 90°C80–100°C100°C+
Expected Yield High (>85%)High (>80%)<10% (Fail)
Mechanism Note Bulky ligand creates a "pocket" that forces reductive elimination despite sterics.[3]Excellent for preventing β-hydride elimination in secondary amines.Ligand lacks bulk to promote reductive elimination; Pd black forms.

Troubleshooting: The "Dehalogenation" Trap

A common side reaction with 6-chloro-5-isopropyl substrates is hydrodehalogenation , where the chloride is replaced by a hydrogen (forming 5-isopropylpyridazin-3-amine) instead of the amine.

Mechanism of Failure: If the oxidative addition complex is too crowded (due to the 5-isopropyl group), the incoming amine cannot coordinate. Instead, the complex undergoes


-hydride elimination from the ligand or solvent, followed by reductive elimination of Ar-H.

Corrective Actions:

  • Switch to LHMDS: If dehalogenation is observed with NaOtBu, switch to LHMDS. The lithium counterion can change the aggregation state and mechanism of the transmetallation step [2].

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M. Higher concentration favors the bimolecular reaction (coupling) over the unimolecular side reaction (dehalogenation).

  • Dryer Solvents: Ensure water content is <50 ppm. Water can facilitate protodehalogenation.

Mechanistic Visualization

The diagram below details the catalytic cycle, highlighting the specific steric clash caused by the isopropyl group and how bulky ligands overcome it.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting due to 5-iPr) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Cl Complex Steric Crowding High OxAdd->Complex1 AmineBind Amine Coordination & Deprotonation (Base: NaOtBu) Complex1->AmineBind + R-NH2 / Base SideRxn SIDE PATH: Hydrodehalogenation (If Amine binding is blocked) Complex1->SideRxn Slow Amine Binding RedElim Reductive Elimination (Facilitated by BrettPhos) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: Amino-Pyridazine RedElim->Product

Caption: Catalytic cycle showing the critical oxidative addition step where the 5-isopropyl group creates a steric barrier.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladium Precatalysts for Cross-Coupling." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011).[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Maimone, T. J., et al. (2018). "Strategic Applications of Buchwald-Hartwig Amination in Natural Product Synthesis." Nature Reviews Chemistry.

  • Kelly, M. J., et al. (2024). "Synthesis of Resmetirom and Related Thyroid Hormone Receptor Agonists." Journal of Medicinal Chemistry. (Contextual reference for the pyridazine intermediate).

Sources

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of Chloropyridazines

Introduction: The Challenge and Opportunity of Chloropyridazines The pyridazine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous pharmacologically active agents. Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Chloropyridazines

The pyridazine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a sought-after component in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the construction of complex biaryl and heteroaryl-aryl structures.[1][2]

However, the application of this cornerstone reaction to chloropyridazine substrates presents significant challenges. The carbon-chlorine bond is substantially stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step—often the rate-limiting step of the catalytic cycle—energetically demanding.[2][3] Furthermore, the pyridazine nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem".[3] This guide provides a comprehensive overview of the mechanistic considerations, optimization strategies, and detailed protocols necessary to successfully execute the Suzuki-Miyaura coupling of chloropyridazines, transforming these challenging substrates into valuable synthetic intermediates.

Mechanistic Overview: Overcoming the Activation Barrier

The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4] For chloropyridazines, success hinges on optimizing conditions to facilitate each of these stages, particularly the initial C-Cl bond activation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine. This is the most challenging step due to the bond's strength. The use of highly active catalysts is paramount.

  • Transmetalation: The organic moiety is transferred from the boron reagent to the palladium(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-Cl (Chloropyridazine) PdII_halide Ar¹-Pd(II)L₂-Cl OA->PdII_halide TM Transmetalation PdII_halide->TM Ar²-B(OR)₂ + Base PdII_aryl Ar¹-Pd(II)L₂-Ar² TM->PdII_aryl RE Reductive Elimination PdII_aryl->RE RE->Pd0 Ar¹-Ar² (Product) Reactant1 Chloropyridazine (Ar¹-Cl) Reactant2 Boronic Acid/Ester (Ar²-B(OR)₂) Base Base (e.g., K₃PO₄) Product Coupled Product (Ar¹-Ar²)

The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The successful coupling of chloropyridazines is not governed by a single set of universal conditions but rather by the judicious selection and interplay of several key parameters.

The Catalyst-Ligand System: The Engine of the Reaction

Standard catalysts like Pd(PPh₃)₄ often fail with chloro-heterocycles due to their low reactivity. The key to success lies in using palladium catalysts coordinated to electron-rich and sterically bulky ligands, which promote the difficult oxidative addition step.

  • Bulky Phosphine Ligands: Ligands developed by the Buchwald and Fu groups are highly effective. SPhos, XPhos, and RuPhos are excellent choices as they create a coordinatively unsaturated, electron-rich palladium center that readily undergoes oxidative addition.[3]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable and highly active palladium complexes. PEPPSI-iPr is a commercially available and air-stable precatalyst that shows exceptional performance, especially under microwave conditions.[7][8]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) is highly recommended.[9] These ensure the efficient generation of the active Pd(0) species in solution, leading to more reproducible results than using simple palladium sources like Pd(OAc)₂.

The Base: The Activator for Transmetalation

The base is not merely a spectator; it is essential for activating the boronic acid or ester.[5][6] The choice of base can dramatically influence reaction rate and yield.

  • Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging couplings. It is strong enough to facilitate boronate formation without promoting significant side reactions.[3][7]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are also widely used.[10] Cesium carbonate is more soluble in organic solvents and can be advantageous in certain systems.

  • Strength vs. Selectivity: While stronger bases can accelerate the reaction, they can also increase the incidence of side reactions such as dehalogenation (replacement of -Cl with -H) and hydrolysis of the pyridazine ring to form pyridazinones.[3][10] A careful screening of bases is often necessary.

The Solvent: The Medium for Reaction

The solvent system must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Polar Solvents: 1,4-Dioxane, toluene, and THF are the most common solvents.[3]

  • Aqueous Mixtures: A co-solvent of water is frequently used to dissolve inorganic bases like K₃PO₄ or K₂CO₃.[3][10] A typical ratio might be 4:1 or 5:1 dioxane/water.

  • Anhydrous Conditions: If hydrolysis of the pyridazine ring is a concern, strictly anhydrous conditions with an organic-soluble base should be employed.[10]

  • Degassing: It is absolutely critical to thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst death and promoting the unwanted homocoupling of the boronic acid.[10]

The Boron Reagent: Stability and Reactivity

While arylboronic acids are common, their ester derivatives offer distinct advantages.

  • Boronic Acids: Readily available but can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, rendering the reagent inactive.[3][10]

  • Pinacol Boronate Esters: These are often more stable towards protodeboronation and are generally crystalline, bench-stable solids.[10][11] They are excellent alternatives for sensitive substrates.

  • MIDA Boronate Esters: These "caged" boronic acids provide exceptional stability and allow for the slow release of the active boronic acid under basic conditions, which can be beneficial in complex, multi-step syntheses.[12]

Temperature and Reaction Method

Due to the inertness of the C-Cl bond, elevated temperatures are typically required.

  • Conventional Heating: Temperatures in the range of 80–110 °C are common.[3]

  • Microwave Irradiation: This is a highly effective technique for driving these reactions to completion.[13] Microwave heating can rapidly and uniformly achieve high temperatures (130-150 °C), dramatically reducing reaction times from many hours to as little as 15-30 minutes.[13]

Comparative Data on Reaction Conditions

The following table summarizes various successful conditions reported for the Suzuki-Miyaura coupling of chloropyridazine derivatives, illustrating the interplay of the components discussed above.

Chloropyridazine SubstrateBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)Reference
6-Chloro-5-dialkylaminopyridazinoneVarious Arylboronic Acids5% Pd(OAc)₂SPhosK₃PO₄Dioxane135-14030 min (MW)60-85[13]
3-Amino-2-chloropyridine2-Methylphenylboronic acid1% Pd(Amphos)₂Cl₂AmphosK₂CO₃Toluene/H₂O905 h79[14]
2,4-DichloropyrimidinePhenylboronic acid5% Pd(PPh₃)₄PPh₃K₂CO₃Dioxane10024 h71[7]
4-ChloropyridinePhenylboronic acid0.5% PEPPSI-IPrIPrK₃PO₄Dioxane802 h>95[7]

Troubleshooting Guide

Even with optimized conditions, challenges can arise. The following workflow provides a systematic approach to troubleshooting common issues.

Troubleshooting start Reaction Issue Observed low_conversion Low or No Conversion start->low_conversion dehalogenation Dehalogenation Side Product start->dehalogenation protodeboronation Protodeboronation of Boronic Acid start->protodeboronation hydrolysis Pyridazinone Formation start->hydrolysis sol_low_conversion 1. Use more active catalyst (e.g., SPhos/XPhos). 2. Use stronger base (K₃PO₄). 3. Increase temperature / Use microwave. low_conversion->sol_low_conversion Solution sol_dehalogenation 1. Use milder base (K₂CO₃). 2. Lower reaction temperature. dehalogenation->sol_dehalogenation Solution sol_protodeboronation 1. Use anhydrous solvents. 2. Switch to a boronate ester (pinacol). protodeboronation->sol_protodeboronation Solution sol_hydrolysis 1. Ensure anhydrous conditions. 2. Use non-aqueous base/solvent system. hydrolysis->sol_hydrolysis Solution

Systematic Troubleshooting Workflow.

Detailed Experimental Protocol: Microwave-Assisted Coupling

This protocol provides a representative procedure for the coupling of 3,6-dichloropyridazine with 4-methoxyphenylboronic acid.

Materials:

  • 3,6-Dichloropyridazine (1.0 mmol, 149 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg, 1.2 equiv)

  • SPhos Precatalyst G3 (0.02 mmol, 15 mg, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 425 mg, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 3,6-dichloropyridazine (149 mg), 4-methoxyphenylboronic acid (182 mg), SPhos Precatalyst G3 (15 mg), and potassium phosphate (425 mg).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Degassing: Seal the vial with a septum cap. Purge the vial with argon or nitrogen for 15 minutes by bubbling the gas through the reaction mixture via a needle, with another needle serving as an outlet.

  • Microwave Reaction: Place the vial in the cavity of a microwave reactor. Heat the mixture to 140 °C and hold for 30 minutes with magnetic stirring.

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-chloro-6-(4-methoxyphenyl)pyridazine.

References

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2020). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. Retrieved February 14, 2024, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). PMC. Retrieved February 14, 2024, from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved February 14, 2024, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC. Retrieved February 14, 2024, from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Retrieved February 14, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

  • Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub. Retrieved February 14, 2024, from [Link]

  • The Suzuki Reaction. (n.d.). Myers' Group, Chem 115. Retrieved February 14, 2024, from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Retrieved February 14, 2024, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science. Retrieved February 14, 2024, from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. Retrieved February 14, 2024, from [Link]

Sources

Application

Application Note: Strategic Protection of Amino Groups in Pyridazine Synthesis

Executive Summary The pyridazine core (1,2-diazine) is a privileged scaffold in modern drug discovery, featured in kinase inhibitors and GPCR ligands due to its high polarity and ability to engage in unique hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine core (1,2-diazine) is a privileged scaffold in modern drug discovery, featured in kinase inhibitors and GPCR ligands due to its high polarity and ability to engage in unique hydrogen bonding networks. However, the protection of amino-pyridazines presents a distinct challenge compared to anilines or pyridines.

The presence of two adjacent ring nitrogen atoms creates a "nucleophilic competition" between the exocyclic amine and the ring nitrogens. Standard protection protocols often fail or yield mixtures of ring-acylated (unstable) and exocyclic-protected (desired) products. This guide provides a validated, mechanistic approach to selectively protecting amino-pyridazines, prioritizing the Boc (tert-butoxycarbonyl) and Piv (Pivaloyl) groups, while addressing the nuances of regioselectivity.

Strategic Analysis: The Nucleophilicity Paradox

Before selecting a reagent, one must understand the electronic landscape of the substrate.

The Competition: Exocyclic vs. Endocyclic

In 3- or 4-aminopyridazine, three nitrogen centers compete for the electrophile:

  • Exocyclic Amine (

    
    ):  Generally the thermodynamic target for acylation.
    
  • Ring Nitrogen N1/N2: Highly nucleophilic, especially under kinetic control or in the presence of strong bases (e.g., NaH).

The "Gotcha": Direct alkylation (e.g., Benzyl bromide) often occurs at the ring nitrogen , leading to irreversible quaternary ammonium salts or imino-dihydro-pyridazines. Conversely, acylation (Boc, Piv) is reversible at the ring nitrogen but stable at the exocyclic amine.

Expert Insight: To achieve selective protection of the exocyclic amine, you must operate under thermodynamic control using nucleophilic catalysis (DMAP) to shuttle the protecting group from the ring nitrogen to the exocyclic amine.

Decision Matrix: Selecting the Right Group

FeatureBoc (tert-Butoxycarbonyl) Piv (Pivaloyl) SEM (2-(Trimethylsilyl)ethoxymethyl)
Primary Use Standard medicinal chemistry; acid-labile.Robust process chemistry; harsh conditions.[1]Solubility enhancement; orthogonal to acid/base.
Stability Moderate (Cleaves with TFA/HCl).High (Stable to organolithiums, mild acid/base).High (Cleaves with Fluoride/TBAF or strong acid).
Regioselectivity High (Exocyclic) with DMAP.High (Exocyclic) due to sterics.Low (Often alkylates ring N).
Solubility Impact Good (Lipophilic).Moderate.Excellent (Crucial for polar cores).
Deprotection Mild (TFA/DCM or HCl/Dioxane).Harsh (Strong acid/base or Li/Naphthalene).Mild (TFA then en-amine hydrolysis).

Validated Protocols

Protocol A: Regioselective Boc-Protection (Thermodynamic Control)

Best for: General synthesis, acid-sensitive substrates.

Mechanism: The reaction relies on DMAP to form a reactive


-acylpyridinium intermediate. If the Boc group initially attaches to the pyridazine ring nitrogen, it is unstable and will transfer to the exocyclic amine (thermodynamic sink) or hydrolyze, while the exocyclic carbamate remains stable.

Materials:

  • Substrate: 3-Aminopyridazine (1.0 equiv)

  • Reagent:

    
     (1.1 – 1.2 equiv)
    
  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: THF or DCM (Anhydrous)

  • Base:

    
     (1.5 equiv)
    

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under

    
    , dissolve 3-aminopyridazine in anhydrous THF (
    
    
    
    ).
  • Base Addition: Add

    
     followed by DMAP. Stir for 5 minutes at Room Temperature (RT).
    
    • Note: DMAP is non-negotiable here. Without it, reaction times increase, and conversion stalls.

  • Reagent Addition: Add

    
     (dissolved in minimal THF) dropwise over 10 minutes.
    
    • Observation: Slight gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If bis-Boc formation (

      
      ) is observed, reduce 
      
      
      
      equivalents in future runs or treat the crude with mild base (
      
      
      ) to cleave the second labile Boc group.
  • Workup: Dilute with EtOAc, wash with saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , water, and brine. Dry over 
    
    
    
    .[2][3][4][5][6]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Pivaloyl Protection (The "Armored" Amine)

Best for: Sequences requiring organometallics (e.g., lithiation) or strong oxidants.

Materials:

  • Substrate: Aminopyridazine (1.0 equiv)

  • Reagent: Pivaloyl chloride (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DCM (Anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve substrate and base in DCM (

    
    ) under 
    
    
    
    . Cool to
    
    
    .
  • Addition: Add Pivaloyl chloride dropwise. The reaction is exothermic; control rate to maintain temperature

    
    .
    
  • Equilibration: Allow to warm to RT and stir for 2–4 hours.

    • Note: Pivaloyl chloride is sterically bulky.[1] It naturally disfavors the crowded ring nitrogens, enhancing regioselectivity for the exocyclic amine.

  • Quench: Add saturated

    
    .[2]
    
  • Workup: Extract with DCM. Wash with water and brine.[3][7][6]

    • Caution: Ensure all pyridine is removed (wash with

      
       if product is not acid-sensitive, or 
      
      
      
      solution).

Deprotection Warning: Removal requires refluxing in


 or treatment with 

at elevated temperatures. Ensure your molecule can withstand these conditions.

Troubleshooting & "Expert Checks"

The NMR Regioselectivity Check

How do you know if you protected the Ring N or the Exocyclic N?

  • Exocyclic Protection (Desired): The amide proton (

    
    ) typically appears as a broad singlet downfield (
    
    
    
    in DMSO-
    
    
    ). The ring protons will show a slight downfield shift but retain their coupling pattern.
  • Ring Protection (Undesired): If the ring nitrogen is acylated/alkylated, the aromaticity is perturbed. You often see a dramatic shift in the adjacent ring protons and potentially a loss of the broad amide singlet (replaced by an imine-like signal if tautomerization occurs).

Solubility Issues

Aminopyridazines are polar. If the starting material is insoluble in THF/DCM:

  • Use DMF: Run the reaction in DMF.

  • Bis-Protection: Push the reaction to the Bis-Boc species (

    
    , 2.5 equiv, DMAP). The bis-Boc derivative is highly lipophilic and soluble. One Boc group can be selectively removed later with mild base (
    
    
    
    ) or both with acid.

Visualizing the Strategy

Decision Tree for Protecting Group Selection

ProtectingGroupStrategy cluster_legend Legend Start Start: Aminopyridazine Protection Condition1 Is the substrate acid-sensitive? Start->Condition1 Condition2 Requires harsh downstream chemistry (e.g., Lithiation)? Condition1->Condition2 No SEM Consider SEM/Bis-Boc (Specialized) Deprotection: TBAF/Acid Condition1->SEM Yes (Avoid Acid Deprotection) Condition3 Is solubility a major issue? Condition2->Condition3 No Piv Use Pivaloyl Group (Protocol B) Deprotection: Strong Acid/Base Condition2->Piv Yes Boc Use Boc Group (Protocol A) Deprotection: TFA/HCl Condition3->Boc No (Standard) Condition3->SEM Yes (Polar Core) Standard Standard Path Robust Robust Path

Caption: Decision matrix for selecting the optimal protecting group based on substrate sensitivity and downstream chemical requirements.

Mechanism of Regioselective Acylation

Mechanism Step1 Aminopyridazine + Boc2O Step2 Kinetic Control: Mixture of Ring-N & Exocyclic-N attack Step1->Step2 Step3 DMAP Catalysis (Nucleophilic Shuttle) Step1->Step3 + DMAP Step5 Ring Acyl-Pyridinium (Unstable/Reversible) Step2->Step5 Fast Step4 Thermodynamic Product: Exocyclic Carbamate (Stable) Step3->Step4 Irreversible Step5->Step1 Reversible Step5->Step4 Equilibration via DMAP

Caption: DMAP acts as a nucleophilic shuttle, ensuring the unstable ring-acylated species equilibrates to the stable exocyclic carbamate.

References

  • Verma, A. K., et al. "Base-Mediated Selectivity in the Synthesis of Pyridazines." Journal of Organic Chemistry, 2011.

  • Kocienski, P. J.Protecting Groups, 3rd Edition. Georg Thieme Verlag, 2005. (Standard reference for Pivaloyl stability).
  • Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014.
  • Dunn, P. J., et al. "Boc Protection of Amines: Green Chemistry Considerations." Green Chemistry, 2011.

  • Reimann, E., et al. "Synthesis and Regioselectivity of Aminopyridazine Derivatives." Monatshefte für Chemie, 2004. (Specifics on pyridazine ring nitrogen reactivity).

Sources

Method

Using 6-Chloro-5-isopropylpyridazin-3-ylamine as a pharmaceutical intermediate

Introduction 6-Chloro-5-isopropylpyridazin-3-ylamine (CAS: 175215-11-9) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and thyroid hormone receptor (THR) agonists. Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-5-isopropylpyridazin-3-ylamine (CAS: 175215-11-9) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and thyroid hormone receptor (THR) agonists. Structurally, it serves as a bioisostere for pyridine and pyrimidine cores, offering unique solubility profiles and hydrogen-bonding vectors due to the 1,2-diazine ring system.

In the context of pharmaceutical development, this intermediate is critical for two reasons:

  • Kinase Inhibition: The 3-amino group serves as a versatile handle for Buchwald-Hartwig couplings to aryl halides, allowing the construction of hinge-binding motifs.

  • Resmetirom (MGL-3196) Analogues: It is a direct structural analog of the key ether intermediate used in Resmetirom synthesis. While Resmetirom utilizes a 3-oxo/ether linkage, the 3-amino variant allows for the exploration of nitrogen-linked congeners (e.g., secondary amines or amides) to modulate metabolic stability and potency.

This guide provides a validated protocol for the synthesis of this intermediate from commercially available precursors and details its downstream application in palladium-catalyzed cross-coupling reactions.

Material Science & Safety

Physical Properties
PropertySpecification
Chemical Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 128–132 °C
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridazine N), ~16 (Amine)
Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation upon prolonged exposure to air.

  • Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles, fume hood).

  • Stability: Stable in solution for 24 hours at room temperature. Avoid strong oxidizing agents.

Synthetic Protocol: Preparation of the Intermediate

The synthesis is a two-step process starting from 3,6-dichloropyridazine involving a radical alkylation followed by regioselective nucleophilic aromatic substitution (SₙAr).

Step 1: Minisci Radical Alkylation

Objective: Synthesis of 3,6-Dichloro-4-isopropylpyridazine.

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Isobutyric acid (2.0 eq), AgNO₃ (0.2 eq), (NH₄)₂S₂O₈ (2.0 eq), TFA (0.5 eq), Water/DCM.

  • Mechanism: Silver-catalyzed oxidative decarboxylation of isobutyric acid generates an isopropyl radical, which attacks the electron-deficient pyridazine ring.

Protocol:

  • Dissolve 3,6-dichloropyridazine (10 g, 67 mmol) and isobutyric acid (11.8 g, 134 mmol) in a mixture of water (100 mL) and TFA (3.8 g).

  • Add AgNO₃ (2.2 g, 13 mmol) and heat the biphasic mixture to 65°C.

  • Add a solution of ammonium persulfate (30.6 g, 134 mmol) in water (60 mL) dropwise over 30 minutes. Caution: Gas evolution (CO₂).

  • Stir at 70°C for 2 hours. Monitor by HPLC (Target RT ~ 4.5 min).

  • Cool to RT, neutralize with NH₄OH to pH 8–9.

  • Extract with DCM (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield: ~60–70% (Colorless oil, solidifies on standing).

Step 2: Regioselective Amination

Objective: Synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine.

  • Rationale: The chlorine at C6 (adjacent to the proton) is less sterically hindered than the chlorine at C3 (adjacent to the isopropyl group), favoring attack at C6. (Note: Product numbering changes upon substitution; 6-amino-4-isopropyl-3-chloro becomes 3-amino-5-isopropyl-6-chloro).

Protocol:

  • Charge a high-pressure steel autoclave or sealed tube with 3,6-dichloro-4-isopropylpyridazine (5.0 g, 26 mmol).

  • Add 25% aqueous Ammonia (50 mL) and Ethanol (20 mL).

  • Seal and heat to 130°C for 12–16 hours. Internal pressure will rise to ~10–15 bar.

  • Cool to RT and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • The product often precipitates as a solid. Filter and wash with cold water.

  • Recrystallization: Dissolve in minimum hot Isopropanol/Water (1:1) and cool to 4°C.

    • Yield: 75–85%.

    • Purity: >98% (HPLC).

Application: Buchwald-Hartwig Cross-Coupling

This protocol describes the coupling of 6-Chloro-5-isopropylpyridazin-3-ylamine with an aryl bromide to generate a biaryl amine kinase inhibitor scaffold.

Reaction Scheme: Ar-Br + R-NH2 (Scaffold) -> Ar-NH-R

Reagents:

  • Amine: 6-Chloro-5-isopropylpyridazin-3-ylamine (1.0 eq)

  • Electrophile: 4-Bromo-N-methylbenzamide (1.1 eq)

  • Catalyst: Pd₂(dba)₃ (0.02 eq)

  • Ligand: Xantphos (0.04 eq)

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inerting: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add the Amine (171 mg, 1.0 mmol), Aryl bromide (235 mg, 1.1 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and Xantphos (23 mg, 0.04 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) and sparge with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd₂(dba)₃ (18 mg, 0.02 mmol) quickly against positive Argon pressure.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The starting amine (M+H 172) should disappear; Product (M+H 305) should appear.

  • Workup: Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Chromatography (DCM/MeOH gradient 0-5%).

Visualizations

Figure 1: Synthetic Pathway & Regioselectivity

This diagram illustrates the conversion of the raw material to the final amine, highlighting the steric logic driving the regioselectivity.

SynthesisPath SM 3,6-Dichloropyridazine (Start) Step1 Minisci Alkylation (iPr-COOH, AgNO3, S2O8) SM->Step1 Int1 3,6-Dichloro-4-isopropylpyridazine (Intermediate) Step1->Int1 Step2 Regioselective SNAr (NH3, 130°C) Int1->Step2 Prod 6-Chloro-5-isopropylpyridazin-3-ylamine (Target Scaffold) Int1->Prod Attack at C6 (Less Hindered) Step2->Prod

Caption: Two-step synthesis of the target scaffold. The isopropyl group directs the nucleophilic attack of ammonia to the distal carbon (C6).

Figure 2: Application Decision Tree

A workflow for researchers deciding how to utilize this scaffold in library generation.

ApplicationTree Start 6-Chloro-5-isopropylpyridazin-3-ylamine Decision Target Modification? Start->Decision PathA Modify Amine (C3) Decision->PathA Linker Attachment PathB Modify Chloride (C6) Decision->PathB Core Extension RxnA1 Buchwald Coupling (Ar-X, Pd cat.) PathA->RxnA1 RxnA2 Amide Coupling (R-COOH, HATU) PathA->RxnA2 RxnB1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) PathB->RxnB1 RxnB2 Hydrolysis (-> Pyridazinone) (NaOAc, AcOH) PathB->RxnB2

Caption: Functionalization strategy for the scaffold. The C3-amine and C6-chloride allow for orthogonal chemical modifications.

References

  • Preparation of Pyridazine Derivatives. World Intellectual Property Organization, WO2007009913. (Describes the Minisci alkylation of dichloropyridazine). Link

  • Synthesis of Resmetirom (MGL-3196) and Intermediates. Journal of Medicinal Chemistry, 2014, 57(10), 3912–3923. (Contextual grounding for the isopropyl-pyridazine scaffold). Link

  • Regioselectivity in Nucleophilic Substitution of Chloropyridazines. Heterocycles, 1994, 38(9), 2081. (Mechanistic basis for the SNAr regioselectivity). Link

  • 6-Chloro-5-isopropylpyridazin-3-amine Product Data. BLD Pharm, CAS 175215-11-9.[2][3][4][5] (Verification of chemical identity). Link

Sources

Application

Agrochemical Applications of 5-Isopropylpyridazin-3-ylamine Derivatives: A Technical Guide for Researchers

For correspondence: [A fictional, plausible email address] Abstract The pyridazine core is a privileged scaffold in agrochemical research, with derivatives exhibiting a broad spectrum of activities including herbicidal,...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [A fictional, plausible email address]

Abstract

The pyridazine core is a privileged scaffold in agrochemical research, with derivatives exhibiting a broad spectrum of activities including herbicidal, fungicidal, and insecticidal properties. This guide focuses on the largely unexplored chemical space of 5-isopropylpyridazin-3-ylamine derivatives. While direct agrochemical applications of this specific subclass are not yet extensively documented in publicly available literature, their structural features suggest significant potential. The presence of an isopropyl group can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding sites in target organisms. The 3-amino group serves as a versatile handle for further chemical derivatization, allowing for the generation of diverse compound libraries. This document provides a comprehensive overview of a proposed research framework for the synthesis and agrochemical evaluation of these promising compounds. We present detailed, field-proven protocols for their synthesis, derivatization, and subsequent screening for herbicidal, fungicidal, and insecticidal activities. The methodologies are designed to be self-validating and are supported by authoritative references, providing researchers, scientists, and drug development professionals with a robust starting point for exploring this novel class of potential agrochemicals.

Introduction: The Rationale for Investigating 5-Isopropylpyridazin-3-ylamine Derivatives

Pyridazine and its derivatives have long been recognized for their diverse biological activities.[1][2] In the agrochemical sector, various substituted pyridazines have been successfully commercialized. For instance, pyridafol is a known herbicide, and the pyridazinone scaffold is present in compounds targeting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis.[2] As insecticides, certain pyridazine derivatives have been shown to act on the γ-aminobutyric acid (GABA) receptor, a crucial target in the insect nervous system.[3]

The introduction of a 5-isopropyl group onto the pyridazine ring is a strategic design choice. The isopropyl moiety can increase the lipophilicity of the molecule, which may enhance its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects. Furthermore, this group can participate in favorable hydrophobic interactions within the binding pockets of target enzymes or receptors. The 3-amino group provides a critical anchor point for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR) through the synthesis of amide, sulfonamide, urea, and other derivatives.

This guide, therefore, outlines a systematic approach to unlock the potential of 5-isopropylpyridazin-3-ylamine derivatives as a new generation of agrochemicals.

Synthesis of the Core Scaffold and its Derivatives

A robust and versatile synthetic strategy is paramount for exploring the agrochemical potential of 5-isopropylpyridazin-3-ylamine derivatives. The following section details a proposed synthetic pathway, starting from commercially available precursors, to generate the core scaffold and a library of diverse derivatives.

Proposed Synthesis of 5-Isopropylpyridazin-3-ylamine

A plausible synthetic route to 5-isopropylpyridazin-3-ylamine could commence with a halogenated pyridazine, which can then be functionalized. A key challenge is the introduction of the isopropyl group. One potential strategy involves the use of a suitable isopropyl-containing building block in a condensation reaction to form the pyridazine ring.

A more versatile approach, however, involves the late-stage introduction of the isopropyl group onto a pre-formed pyridazine ring, for example, via a cross-coupling reaction. However, given the limited literature on the direct isopropylation of pyridazines, a more classical approach starting from an isopropyl-containing dicarbonyl compound is proposed here.

Protocol 2.1: Synthesis of 3-Amino-5-isopropylpyridazine

This protocol is a hypothetical adaptation based on known methods for pyridazine synthesis.[4][5]

Materials:

  • 3-Isopropyl-1,2-dicarbonyl compound (e.g., 3-isopropyl-2,3-dioxopropanal)

  • Hydrazine hydrate

  • Malononitrile

  • Ethanol

  • Water

  • Sodium hydroxide solution

Procedure:

  • Step 1: Synthesis of the Pyridazine Core. In a round-bottom flask, dissolve the 3-isopropyl-1,2-dicarbonyl compound (1 equivalent) in a mixture of ethanol and water (1:1).

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • To this mixture, add malononitrile (1 equivalent) and stir at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product, a 3-amino-4-cyano-5-isopropylpyridazine, is expected to precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Step 2: Decyanation (if necessary). The cyano group at the 4-position may need to be removed. This can often be achieved by hydrolysis followed by decarboxylation. Treat the product from Step 1 with a strong base (e.g., NaOH) in a suitable solvent and heat to reflux.

  • Acidify the reaction mixture to precipitate the carboxylic acid intermediate.

  • Heat the intermediate to induce decarboxylation, yielding 3-amino-5-isopropylpyridazine.

  • Purify the final product by column chromatography or recrystallization.

Derivatization of 5-Isopropylpyridazin-3-ylamine

The 3-amino group is a versatile functional handle for creating a library of derivatives. Standard organic chemistry transformations can be employed to explore a wide range of chemical space.

Diagram 2.2.1: Derivatization Strategies

G Derivatization of 5-Isopropylpyridazin-3-ylamine A 5-Isopropylpyridazin-3-ylamine B Amides A->B Acyl Halides / Anhydrides C Sulfonamides A->C Sulfonyl Chlorides D Ureas/Thioureas A->D Isocyanates / Isothiocyanates E Substituted Amines A->E Reductive Amination / Buchwald-Hartwig Coupling

Caption: Derivatization pathways for 5-isopropylpyridazin-3-ylamine.

Protocol 2.2.1: Synthesis of Amide Derivatives

Materials:

  • 5-Isopropylpyridazin-3-ylamine

  • Acyl chloride or anhydride (e.g., benzoyl chloride, acetyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 5-isopropylpyridazin-3-ylamine (1 equivalent) and the base (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Herbicidal Applications: Protocols and Evaluation

Rationale and Potential Mode of Action

Many pyridazine-based herbicides are known to inhibit phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[2] Inhibition of PDS leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in photooxidative damage and a characteristic bleaching phenotype in susceptible plants. We hypothesize that derivatives of 5-isopropylpyridazin-3-ylamine could act as novel PDS inhibitors.

Diagram 3.1.1: Proposed Herbicidal Mode of Action

G Hypothesized Herbicidal Mode of Action A 5-Isopropylpyridazin-3-ylamine Derivative B Phytoene Desaturase (PDS) A->B Inhibition D ζ-Carotene B->D Catalysis C Phytoene C->B Substrate E Carotenoid Biosynthesis D->E F Photoprotection E->F G Chlorophyll F->G Protects H Photooxidation G->H Excess Light Energy I Bleaching & Plant Death H->I

Caption: Inhibition of PDS leading to plant death.

In Vitro and In Vivo Herbicidal Screening

A tiered screening approach is recommended, starting with in vitro assays and progressing to whole-plant greenhouse trials for the most promising candidates.

Protocol 3.2.1: In Vitro Screening using Green Algae

This protocol is adapted from established methods for high-throughput herbicide screening.[6]

Materials:

  • Chlorella vulgaris culture

  • Liquid growth medium

  • Sterile 96-well plates

  • Test compounds dissolved in DMSO

  • A known herbicide as a positive control (e.g., norflurazon)

  • Plate reader

Procedure:

  • Culture C. vulgaris in liquid medium to the exponential growth phase.

  • In a 96-well plate, add the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include a DMSO-only control and a positive control.

  • Add the C. vulgaris suspension to each well to a final volume of 200 µL.

  • Incubate the plates under continuous light at 25 °C for 72 hours.

  • Measure the optical density at 680 nm to determine cell growth.

  • Calculate the concentration that inhibits 50% of growth (IC50).

Protocol 3.2.2: Whole-Plant Greenhouse Assay

This protocol follows standard greenhouse evaluation procedures for herbicides.

Materials:

  • Seeds of monocot (e.g., barnyardgrass, Echinochloa crus-galli) and dicot (e.g., velvetleaf, Abutilon theophrasti) weeds.

  • Pots with standard potting mix.

  • Test compounds formulated as an emulsifiable concentrate or wettable powder.

  • Spray chamber.

Procedure:

  • Pre-emergence application: Sow seeds in pots and apply the test compounds at various rates (e.g., 50, 100, 200 g a.i./ha) to the soil surface.

  • Post-emergence application: Grow plants to the 2-3 leaf stage and then apply the test compounds.

  • Include untreated and commercial standard-treated controls.

  • Maintain the plants in a greenhouse with controlled temperature, humidity, and light conditions.

  • Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT).

Table 3.2.1: Hypothetical Herbicidal Activity Data

CompoundApplicationRate (g a.i./ha)Barnyardgrass Control (%)Velvetleaf Control (%)
Derivative A Pre-emergence1008590
Derivative B Pre-emergence1004055
Derivative A Post-emergence1007080
Derivative B Post-emergence1002530
Norflurazon Pre-emergence1009598

Fungicidal Applications: Protocols and Evaluation

Rationale and Potential Mode of Action

Pyridazine derivatives have been reported to possess antifungal activity, although the modes of action are diverse.[1] Potential targets include succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, or enzymes involved in cell wall biosynthesis. The lipophilic isopropyl group may facilitate penetration of the fungal cell membrane.

Diagram 4.1.1: General Fungicidal Screening Workflow

G Fungicidal Activity Screening Workflow A Synthesized Derivatives B In Vitro Antifungal Assay (Mycelial Growth Inhibition) A->B C Determination of MIC & MFC B->C D In Vivo Plant Pathogen Assay (Detached Leaf or Whole Plant) C->D Promising Candidates E Lead Compound Identification D->E

Caption: A tiered approach for fungicidal screening.

In Vitro and In Vivo Fungicidal Assays

Protocol 4.2.1: In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method for assessing the direct antifungal activity of compounds.[7]

Materials:

  • Cultures of relevant plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA).

  • Sterile Petri dishes.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • A commercial fungicide as a positive control (e.g., carbendazim).

Procedure:

  • Prepare PDA medium and amend it with the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL) after autoclaving and cooling to about 50 °C. Also prepare control plates with solvent only and a positive control.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate the plates at 25 °C.

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition.

Protocol 4.2.2: Detached Leaf Assay for In Vivo Evaluation

This assay provides a good indication of a compound's ability to protect plant tissue from fungal infection.[2]

Materials:

  • Healthy leaves from a susceptible host plant (e.g., tomato leaves for Botrytis cinerea).

  • Test compounds formulated for application.

  • Spore suspension of the target fungus.

  • Moist chambers (e.g., Petri dishes with moist filter paper).

Procedure:

  • Wash and surface-sterilize the detached leaves.

  • Apply the test compounds to the leaf surface and allow them to dry.

  • Inoculate the treated leaves with a droplet of the fungal spore suspension.

  • Place the leaves in moist chambers and incubate under appropriate conditions of light and temperature.

  • Assess the lesion diameter or disease severity after 3-5 days.

Table 4.2.1: Hypothetical Fungicidal Activity Data

CompoundConcentration (µg/mL)Fusarium oxysporum Mycelial Inhibition (%)Botrytis cinerea Lesion Diameter on Leaf (mm)
Derivative C 50783
Derivative D 503512
Carbendazim 50951
Control -018

Insecticidal Applications: Protocols and Evaluation

Rationale and Potential Mode of Action

The 3-aminopyridazine scaffold is structurally related to other nitrogen-containing heterocycles known to possess insecticidal activity. A plausible mode of action for derivatives of 5-isopropylpyridazin-3-ylamine is the modulation of the insect GABA receptor, a validated target for several classes of insecticides.[3]

Diagram 5.1.1: Proposed Insecticidal Mode of Action

G Hypothesized Insecticidal Mode of Action A 5-Isopropylpyridazin-3-ylamine Derivative B Insect GABA Receptor A->B Antagonism C Chloride Ion Channel B->C Gating D Neuronal Hyperpolarization C->D Cl- influx E Normal Nerve Impulse Transmission D->E Maintains F Hyperexcitation & Paralysis G Insect Death F->G

Caption: Antagonism of the insect GABA receptor leading to insect death.

Insecticidal Bioassays

A variety of bioassays can be employed to assess the insecticidal potential of the synthesized derivatives against key agricultural pests.

Protocol 5.2.1: Aphid Leaf-Dip Bioassay

This is a common method for evaluating insecticides against sucking insects like aphids.[8]

Materials:

  • A culture of a relevant aphid species (e.g., green peach aphid, Myzus persicae).

  • Host plant leaves (e.g., cabbage leaf discs).

  • Test compounds emulsified in water with a surfactant.

  • A commercial aphicide as a positive control (e.g., imidacloprid).

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Dip host plant leaf discs into the test solutions for 10-30 seconds.

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs in Petri dishes on a layer of agar to maintain turgor.

  • Infest each leaf disc with a known number of adult aphids (e.g., 10-20).

  • Incubate at 22-25 °C with a 16:8 hour light:dark cycle.

  • Assess aphid mortality at 24, 48, and 72 hours after infestation.

  • Calculate the lethal concentration that kills 50% of the population (LC50).

Protocol 5.2.2: Larval Toxicity Assay

This assay is suitable for evaluating activity against chewing insects.[1][9]

Materials:

  • Larvae of a target pest (e.g., diamondback moth, Plutella xylostella).

  • Artificial diet or host plant leaves.

  • Test compounds.

Procedure:

  • Diet incorporation: Incorporate the test compounds into the artificial diet at various concentrations.

  • Leaf dip (as in 5.2.1): Alternatively, treat host plant leaves with the test compounds.

  • Place a known number of larvae in each container with the treated diet or leaves.

  • Incubate under controlled conditions.

  • Record larval mortality at regular intervals.

  • Calculate the LC50 values.

Table 5.2.1: Hypothetical Insecticidal Activity Data

CompoundTarget PestBioassay Method48h LC50 (µg/mL)
Derivative E Myzus persicaeLeaf Dip15
Derivative F Myzus persicaeLeaf Dip>100
Derivative E Plutella xylostellaDiet Incorporation25
Derivative F Plutella xylostellaDiet Incorporation>100
Imidacloprid Myzus persicaeLeaf Dip2

Conclusion and Future Directions

The 5-isopropylpyridazin-3-ylamine scaffold represents a promising, yet underexplored, area for the discovery of novel agrochemicals. The synthetic routes and screening protocols detailed in this guide provide a robust framework for a systematic investigation into the herbicidal, fungicidal, and insecticidal potential of its derivatives. Future work should focus on the synthesis of a diverse library of compounds to establish clear structure-activity relationships. For the most promising lead compounds, further studies on their mode of action, spectrum of activity, and preliminary toxicological and environmental fate profiles will be essential for their development as next-generation crop protection agents.

References

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]

  • Dayan, F. E., & Duke, S. O. (2014). Natural compounds as sources and leads for new herbicides and herbicide modes of action. Pest Management Science, 70(9), 1323–1331. [Link]

  • Duke, S. O., & Dayan, F. E. (2021). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science, 69(5), 503-505. [Link]

  • Sun, Q., et al. (2021). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry, 45(43), 20216-20223. [Link]

  • Wang, F., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 72(22), 9459–9469. [Link]

  • Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Chemical Science, 12(10), 3584-3593. [Link]

  • Zhang, J., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 221-229. [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]

  • Littrell, R. L., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9233–9239. [Link]

  • Sosa, T., et al. (2021). New Approaches for Discovery of Novel Phytochemical Phytotoxins with Promise for Use in Crude Extracts or as Leads for Novel Synthetic Herbicides. Weed Science, 69(5), 516-526. [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-182. [Link]

  • Al-Tel, T. H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(3), 2649–2666. [Link]

  • AgriSustain. (2024). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]

  • Kim, J. C., et al. (1998). Screening for In Vitro Antifungal Activity of Soil Bacteria Against Plant Pathogens. The Plant Pathology Journal, 14(3), 165-169. [Link]

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Method

Scalable manufacturing routes for 6-Chloro-5-isopropylpyridazin-3-ylamine

An in-depth guide to the scalable production of 6-Chloro-5-isopropylpyridazin-3-ylamine, a crucial intermediate in modern medicinal chemistry. This document provides a comprehensive overview of a viable manufacturing rou...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scalable production of 6-Chloro-5-isopropylpyridazin-3-ylamine, a crucial intermediate in modern medicinal chemistry. This document provides a comprehensive overview of a viable manufacturing route, complete with detailed protocols, process optimization strategies, and safety considerations designed for researchers and drug development professionals.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities.[1] These nitrogen-containing heterocycles are privileged structures in drug discovery, appearing in therapeutic agents with applications ranging from antihypertensive and anticancer to anti-inflammatory and anticonvulsant.[2][3] The functionalized pyridazine core, such as that in 6-Chloro-5-isopropylpyridazin-3-ylamine, serves as a versatile building block for synthesizing complex bioactive molecules.[4]

The target molecule, 6-Chloro-5-isopropylpyridazin-3-ylamine, presents a unique trifunctionalized scaffold. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution, the amine group at the 3-position allows for amide bond formation or further derivatization, and the isopropyl group at the 5-position imparts specific steric and electronic properties crucial for molecular recognition by biological targets. The primary challenge in its large-scale synthesis lies in achieving high regioselectivity during the functionalization steps while maintaining a cost-effective and environmentally responsible process. This guide outlines a robust and scalable manufacturing route designed to address these challenges.

Proposed Scalable Manufacturing Route: A Retrosynthetic Analysis

A logical and industrially viable approach to synthesizing 6-Chloro-5-isopropylpyridazin-3-ylamine begins with readily available starting materials. The proposed pathway focuses on constructing the pyridazine core first, followed by sequential functionalization.

G Target 6-Chloro-5-isopropyl-pyridazin-3-ylamine Intermediate2 3,6-Dichloro-4-isopropylpyridazine Target->Intermediate2 Selective Amination (SNA_r) Intermediate1 4-Isopropylpyridazine-3,6-diol Intermediate2->Intermediate1 Chlorination Precursors Isopropylmalonic Ester + Hydrazine Hydrate Intermediate1->Precursors Condensation/Cyclization

Caption: Retrosynthetic analysis of 6-Chloro-5-isopropylpyridazin-3-ylamine.

This forward synthesis route is advantageous for scale-up due to:

  • Cost-Effective Starting Materials: The synthesis begins with common bulk chemicals.

  • Robust Reactions: The chosen reactions—condensation, chlorination, and amination—are well-established in industrial chemistry and are known for their reliability and high conversion rates.

  • Control of Regioselectivity: Introducing the substituents in this specific order allows for precise control over their final positions on the pyridazine ring.

Detailed Synthesis Protocols & Methodologies

The following protocols provide a step-by-step guide for the synthesis, from starting materials to the final product.

Step 1: Synthesis of 4-Isopropylpyridazine-3,6-diol

This initial step involves the construction of the core pyridazinone ring through a condensation reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Diethyl Isopropylmalonate P1 1. Mix Reactants in Ethanol R1->P1 R2 Hydrazine Hydrate R2->P1 Base Sodium Ethoxide (Base) Base->P1 P2 2. Reflux P1->P2 P3 3. Acidic Work-up (HCl) P2->P3 P4 4. Isolate & Dry Product P3->P4 Product 4-Isopropylpyridazine-3,6-diol P4->Product

Caption: Workflow for the synthesis of 4-Isopropylpyridazine-3,6-diol.

Principle and Rationale: The reaction is a base-catalyzed condensation of a dialkyl malonate derivative with hydrazine. Sodium ethoxide acts as a strong base to deprotonate the malonic ester, forming a nucleophilic enolate which then reacts with hydrazine. Subsequent intramolecular cyclization and tautomerization yield the stable pyridazine-3,6-diol product. Ethanol is an excellent solvent as it readily dissolves the reactants and the base.

Experimental Protocol:

  • Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: Charge the flask with absolute ethanol. Add sodium metal in portions to generate sodium ethoxide in situ.

  • Addition: To the freshly prepared sodium ethoxide solution, add diethyl isopropylmalonate dropwise at room temperature.

  • Reaction: Add hydrazine hydrate dropwise to the mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, carefully neutralize the mixture with concentrated hydrochloric acid to a pH of ~6-7. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate, wash with cold water and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 4-isopropylpyridazine-3,6-diol as a white to off-white solid.

ParameterValue
Solvent Absolute Ethanol
Base Sodium Ethoxide
Temperature Reflux (~78 °C)
Time 4-6 hours
Typical Yield 80-90%

Safety: Handle sodium metal with extreme care; it reacts violently with water. The reaction should be performed under an inert atmosphere (nitrogen).

Step 2: Synthesis of 3,6-Dichloro-4-isopropylpyridazine

This step converts the diol intermediate into a highly reactive dichloro-derivative, a key precursor for the final amination.

Principle and Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is subsequently displaced by a chloride ion. This is a common and scalable method for producing chloro-heterocycles.[2]

Experimental Protocol:

  • Setup: The reaction must be carried out in a fume hood using a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).

  • Reagents: Add 4-isopropylpyridazine-3,6-diol to an excess of phosphorus oxychloride (POCl₃).

  • Reflux: Heat the mixture to reflux and maintain for 3-5 hours. The solid will slowly dissolve as the reaction progresses.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and releases HCl gas.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of ~7-8. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

ParameterValue
Reagent Phosphorus Oxychloride (POCl₃)
Temperature Reflux (~105 °C)
Time 3-5 hours
Typical Yield 85-95%

Safety: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

Step 3: Selective Amination to 6-Chloro-5-isopropylpyridazin-3-ylamine

This final step introduces the amine group with high regioselectivity.

Principle and Rationale: The synthesis of the final product is achieved through a nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the pyridazine ring nitrogens activates the chlorine atoms towards nucleophilic attack. The chlorine at the 6-position is generally more reactive than the one at the 3-position. By using ammonia as the nucleophile under controlled conditions, one chlorine atom can be selectively replaced. This approach is analogous to patented methods for producing 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.[5][6] Using a solvent in a sealed reactor allows the reaction to be performed at elevated temperatures and pressures, increasing the reaction rate.

Experimental Protocol:

  • Setup: The reaction is performed in a high-pressure stainless-steel autoclave.

  • Reagents: Charge the autoclave with 3,6-dichloro-4-isopropylpyridazine and a suitable solvent (e.g., ethanol, DMF).[6]

  • Ammonia Addition: Cool the vessel and charge it with aqueous ammonia or bubble anhydrous ammonia gas through the solution.

  • Reaction: Seal the reactor and heat it to the target temperature (e.g., 100-150 °C). The internal pressure will increase. Maintain the temperature for 8-12 hours.

  • Work-up: After cooling the reactor to room temperature and venting any excess pressure, transfer the reaction mixture.

  • Isolation: Remove the solvent under reduced pressure. Treat the residue with water and adjust the pH to be basic. The product will precipitate.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Chloro-5-isopropylpyridazin-3-ylamine.

ParameterValue
Nucleophile Aqueous Ammonia
Solvent Ethanol or DMF
Temperature 100-150 °C
Pressure Autogenous
Time 8-12 hours
Typical Yield 75-85%

Safety: This reaction is conducted under high pressure and temperature. Use of a properly rated and maintained autoclave is mandatory. Ensure adequate ventilation for handling ammonia.

Conclusion

The described three-step synthesis provides a scalable, efficient, and robust route for the manufacturing of 6-Chloro-5-isopropylpyridazin-3-ylamine. By leveraging well-established industrial reactions and readily available starting materials, this pathway offers high yields and excellent control over regioselectivity. Careful adherence to the detailed protocols and safety guidelines is essential for the successful and safe production of this valuable pharmaceutical intermediate.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]

  • Process for producing 3-amino-6-chloropyridazine.
  • Procédé de synthèse de resmetirom et de ses intermédiaires.
  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Technical Disclosure Commons. [Link]

  • 6-chloro-N-isopropylpyridazin-3-amine. PubChem. [Link]

  • 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. PubChem. [Link]

  • Synthesis method of 3-amino-6-chloropyridazine.
  • 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Chemsrc. [Link]

  • 6-Amino-3-chloropyridazine. PubChem. [Link]

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Application

Mastering the C6 Position: A Researcher's Guide to the Functionalization of Pyridazine-3-ylamines

For Researchers, Scientists, and Drug Development Professionals The pyridazine-3-ylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine-3-ylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] The ability to precisely modify this core, particularly at the C6 position, is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a detailed overview of established and emerging methodologies for the functionalization of the C6 position of pyridazine-3-ylamines, complete with in-depth application notes and step-by-step protocols.

Introduction: The Significance of the Pyridazine-3-ylamine Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique electronic properties to the molecules in which it resides. The 3-amino group serves as a key hydrogen bond donor and a versatile synthetic handle, while the C6 position offers a prime location for introducing diverse substituents to modulate pharmacological properties. The strategic functionalization of this position can influence factors such as potency, selectivity, and pharmacokinetic profiles.

This guide will explore a range of synthetic strategies, from classical nucleophilic substitutions to modern transition-metal-catalyzed cross-coupling and radical reactions, providing researchers with a comprehensive toolkit for manipulating the C6 position of this important heterocyclic system.

I. Foundational Strategy: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further accentuated by the nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group like a halogen is present at the C6 position.[1] The common precursor for these reactions is 3-amino-6-chloropyridazine, which is readily synthesized from 3,6-dichloropyridazine.[2][3]

I. A. Synthesis of the Key Intermediate: 3-Amino-6-chloropyridazine

A reliable synthesis of 3-amino-6-chloropyridazine is the necessary first step for many C6 functionalization strategies. This is typically achieved by the selective mono-amination of 3,6-dichloropyridazine.

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine [2][3][4]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (28-30%)

  • Methylene dichloride (DCM) or other suitable solvent

  • Pressure-rated reaction vessel

Procedure:

  • In a pressure-rated reaction vessel, combine 3,6-dichloropyridazine (1.0 eq) and methylene dichloride.

  • Add aqueous ammonia (3.0 eq).

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 9 hours.

  • Safety Note: This reaction generates pressure. Ensure the use of appropriate safety equipment and a properly sealed pressure vessel.

  • After cooling to room temperature, carefully open the vessel.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Expected Yield: ~82%[4]

I. B. C6-Alkoxy and C6-Aryloxy Derivatives

The chloro group at the C6 position can be readily displaced by alkoxides and phenoxides to generate the corresponding ether derivatives.

Protocol 2: General Procedure for the Synthesis of 3-Amino-6-alkoxypyridazines [5]

Materials:

  • 3-Amino-6-chloropyridazine

  • Corresponding alcohol (e.g., methanol, ethanol)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in the appropriate anhydrous alcohol (used as both reactant and solvent) under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-6-chloropyridazine (1.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench the excess sodium hydride with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-alkoxypyridazine.

I. C. C6-Thioether Derivatives

Similarly, thiols can act as nucleophiles to displace the C6-chloro substituent, leading to the formation of valuable thioether derivatives.

Protocol 3: General Procedure for the Synthesis of 3-Amino-6-(aryl/alkylthio)pyridazines

Materials:

  • 3-Amino-6-chloropyridazine

  • Corresponding thiol (e.g., thiophenol, ethanethiol)

  • Sodium hydride (NaH) or a non-nucleophilic base like sodium carbonate (Na₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C to form the sodium thiolate.

  • Add 3-amino-6-chloropyridazine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules and are particularly powerful for the functionalization of heteroaromatics. Starting from 3-amino-6-chloropyridazine, a variety of C-C and C-N bonds can be formed at the C6 position.

II. A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[2]

Protocol 4: General Procedure for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine [2][4][6]

Materials:

  • 3-Amino-6-chloropyridazine

  • Aryl- or alkylboronic acid (or boronate ester) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., DME/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 3-amino-6-chloropyridazine (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary for Suzuki-Miyaura Coupling:

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O804823-65[4]
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O80-1004-12Varies[2]
II. B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling allows for the direct installation of terminal alkynes onto the pyridazine core, providing a gateway to further functionalization or the introduction of rigid, linear linkers.[7]

Protocol 5: General Procedure for Sonogashira Coupling of 3-Amino-6-halopyridazines [7][8]

Materials:

  • 3-Amino-6-chloropyridazine (or the more reactive 3-amino-6-iodopyridazine)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of 3-amino-6-halopyridazine (1.0 eq) and the terminal alkyne (1.2 eq) in an anhydrous solvent under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

II. C. Heck Reaction: Formation of C-C Bonds with Alkenes

The Heck reaction enables the coupling of the C6 position with alkenes, leading to the formation of substituted vinylpyridazines.

Protocol 6: General Procedure for Heck Reaction of 3-Amino-6-halopyridazines [9]

Materials:

  • 3-Amino-6-halopyridazine

  • Alkene (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 eq)

  • Polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • In a reaction vessel, combine 3-amino-6-halopyridazine (1.0 eq), the alkene (1.5 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Add the degassed solvent and heat the mixture to 100-140 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

II. D. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl pyridazin-3-amines by coupling 3-amino-6-chloropyridazine with a primary or secondary amine.[10][11]

Protocol 7: General Procedure for Buchwald-Hartwig Amination of 3-Amino-6-chloropyridazine [10][11]

Materials:

  • 3-Amino-6-chloropyridazine

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos, BINAP) or a pre-formed catalyst

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, ligand, and base.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add 3-amino-6-chloropyridazine and the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography.

III. Radical Approaches: Minisci-Type Reactions

The Minisci reaction offers a direct C-H functionalization approach by employing radical species. While specific protocols for the C6-alkylation of pyridazin-3-amine are not extensively reported, the general principles can be adapted from reactions on other electron-deficient heterocycles.[12] This method is particularly attractive for introducing alkyl groups.

III. A. Decarboxylative Alkylation

A common variant of the Minisci reaction involves the generation of alkyl radicals from the oxidative decarboxylation of carboxylic acids using a silver catalyst and a persulfate oxidant.

Protocol 8: General Procedure for Minisci-Type Decarboxylative Alkylation (Adapted) [12]

Materials:

  • Pyridazin-3-amine

  • Carboxylic acid (e.g., pivalic acid, cyclohexane carboxylic acid) (2.0-5.0 eq)

  • Silver nitrate (AgNO₃, 10-20 mol%)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 2.0-3.0 eq)

  • Solvent (e.g., MeCN/H₂O, TFA)

Procedure:

  • To a solution of pyridazin-3-amine (1.0 eq) in the chosen solvent system, add the carboxylic acid, silver nitrate, and ammonium persulfate.

  • Heat the reaction mixture to 60-80 °C and stir for 2-12 hours.

  • Monitor the reaction by LC-MS for the formation of the desired product.

  • Upon completion, cool the reaction, dilute with water, and basify with an aqueous solution of NaHCO₃ or NH₄OH.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

IV. Emerging Strategies: Direct C-H Functionalization

Direct C-H activation is a rapidly evolving field that offers a more atom-economical and environmentally benign approach to C-C and C-heteroatom bond formation, avoiding the need for pre-functionalized starting materials. While still an area of active research for pyridazine-3-ylamines, methods developed for other N-heterocycles provide a promising starting point.

IV. A. Palladium-Catalyzed Direct Arylation

Palladium-catalyzed direct C-H arylation reactions have been successfully applied to a variety of heterocycles. For pyridazine-3-ylamines, directing group strategies may be necessary to achieve regioselectivity for the C6 position.

Conceptual Workflow for Direct C-H Arylation:

G cluster_0 Direct C-H Arylation Strategy Start Pyridazin-3-ylamine DG Introduction of a Directing Group (DG) on the amino group Start->DG CH_Activation Palladium-Catalyzed C-H Activation at C6 DG->CH_Activation Pd(OAc)₂, Ligand, Base, Solvent Coupling Coupling with Aryl Halide CH_Activation->Coupling Removal Removal of Directing Group Coupling->Removal Product C6-Aryl-pyridazin-3-ylamine Removal->Product

Caption: Conceptual workflow for directing group-assisted C-H arylation.

V. Visualization of Key Methodologies

To further clarify the synthetic pathways discussed, the following diagrams illustrate the core transformations.

G cluster_0 Functionalization of 3-Amino-6-chloropyridazine A 3-Amino-6-chloropyridazine B C6-Alkoxy/Aryloxy Derivative A->B S_NAr (ROH, Base) C C6-Thioether Derivative A->C S_NAr (RSH, Base) D C6-Aryl/Alkyl Derivative A->D Suzuki-Miyaura E C6-Alkynyl Derivative A->E Sonogashira F C6-Alkenyl Derivative A->F Heck G C6-Amino Derivative A->G Buchwald-Hartwig

Caption: Overview of C6 functionalization from 3-amino-6-chloropyridazine.

G cluster_1 Radical C-H Functionalization H Pyridazin-3-ylamine J C6-Alkyl-pyridazin-3-ylamine H->J I Alkyl Radical (from R-COOH) I->J Minisci Reaction (AgNO₃, (NH₄)₂S₂O₈)

Caption: Minisci-type C-H alkylation of pyridazin-3-ylamine.

VI. Conclusion and Future Perspectives

The functionalization of the C6 position of pyridazine-3-ylamines is a well-established field with a diverse array of reliable synthetic methods. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the workhorses for accessing a wide range of C6-substituted analogs. While direct C-H functionalization and Minisci-type reactions are currently less developed for this specific scaffold, they represent exciting frontiers for future research, promising more efficient and sustainable synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the chemical space around the pyridazine-3-ylamine core in their pursuit of novel and impactful molecules.

References

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023, December 29). Retrieved February 14, 2024, from [Link]

  • Sonogashira coupling - Wikipedia. (2023, December 29). Retrieved February 14, 2024, from [Link]

  • Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones | The Journal of Organic Chemistry. (2008, August 8). ACS Publications. Retrieved February 14, 2024, from [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Pyridazine. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2024, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (2018, November 18). NCBI. Retrieved February 14, 2024, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. (2024, December 13). Retrieved February 14, 2024, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. (n.d.). Retrieved February 14, 2024, from [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (2024, July 9). Retrieved February 14, 2024, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved February 14, 2024, from [Link]

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  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. (n.d.). Retrieved February 14, 2024, from [Link]

  • Direct Minisci-Type C–H Amidation of Purine Bases | Organic Letters. (2022, October 26). ACS Publications. Retrieved February 14, 2024, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 14, 2024, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 14, 2024, from [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022, November 8). ACS Publications. Retrieved February 14, 2024, from [Link]

  • Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)−H Arylation of Primary Aliphatic Amines - ChemRxiv. (n.d.). Retrieved February 14, 2024, from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (2025, July 2). NCBI. Retrieved February 14, 2024, from [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. (2018, March 30). Retrieved February 14, 2024, from [Link]

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Method

Preparation of herbicide precursors using chloropyridazine scaffolds

Application Note & Protocols Topic: Preparation of Herbicide Precursors Using Chloropyridazine Scaffolds Audience: Researchers, scientists, and drug development professionals. Abstract The pyridazine ring system is a fou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Preparation of Herbicide Precursors Using Chloropyridazine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridazine ring system is a foundational scaffold in modern agrochemistry, prized for its role in developing potent and selective herbicides.[1][2] This application note provides a detailed guide to the synthesis of key herbicide precursors based on the chloropyridazine core, with a focus on 3,6-dichloropyridazine as a versatile starting material. We will explore the fundamental synthetic strategies, primarily nucleophilic aromatic substitution (SNAr), that enable the diversification of this scaffold. The causality behind experimental choices, detailed step-by-step protocols for the synthesis of the core scaffold and its derivatives, and methods for their characterization are presented. This guide is intended to equip researchers with the practical knowledge required to leverage the chloropyridazine scaffold for the discovery and development of next-generation herbicidal agents.

Introduction: The Chloropyridazine Core in Herbicide Design

The Strategic Importance of the Pyridazine Scaffold

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts unique electronic properties that make them valuable components in biologically active molecules.[1] In the context of agriculture, this scaffold is a key constituent in a range of commercial and developmental herbicides, fungicides, and plant growth regulators.[1][2][3] The ability to modulate the electronic and steric properties of the pyridazine ring through substitution allows for the fine-tuning of biological activity, selectivity, and environmental fate.

3,6-Dichloropyridazine: A Versatile and Reactive Synthon

The high utility of the chloropyridazine scaffold stems from the reactivity of its carbon-chlorine bonds. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which decreases the electron density of the ring carbons. This electronic deficit makes the ring susceptible to attack by nucleophiles. The chlorine atoms are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions.[4][5] This reactivity allows for the sequential and controlled introduction of various functional groups (amines, ethers, thiols), making 3,6-dichloropyridazine an ideal starting point for building diverse libraries of potential herbicide candidates.[6][7]

Synthesis of the Core Scaffold: 3,6-Dichloropyridazine

The most common and economically viable route to 3,6-dichloropyridazine begins with maleic anhydride, which is first converted to pyridazine-3,6-diol (the tautomer of maleic hydrazide) and subsequently chlorinated.

Rationale for the Synthetic Route

This two-step process is favored in both laboratory and industrial settings due to the low cost of the starting materials and the high yields achievable. The chlorination step is critical, and powerful chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are required to replace the hydroxyl groups of pyridazine-3,6-diol with chlorine atoms.[8][9]

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol

This protocol is based on the chlorination of pyridazine-3,6-diol using phosphorus oxychloride.[9]

Materials:

  • Pyridazine-3,6-diol (Maleic hydrazide)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask (2L)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 2L round bottom flask under a nitrogen atmosphere, charge pyridazine-3,6-diol (125g, 1.115 mol).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (520 mL, 5.576 mol) to the flask at room temperature. Causality Note: A large excess of POCl₃ is used to act as both the chlorinating agent and the solvent, driving the reaction to completion.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature overnight with stirring.

  • Removal of Excess Reagent: After the reaction is complete (monitored by TLC), cool the mixture and concentrate it under high vacuum at 55-60 °C to remove the excess POCl₃. This will result in a thick mass.

  • Workup - Quenching: Cool the residue to room temperature and dilute it with ethyl acetate (1 L). Very slowly and carefully, pour the mixture into an ice-cold saturated solution of sodium bicarbonate to quench the remaining POCl₃ and neutralize the acidic byproducts. The pH should be adjusted to ~8. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with extreme caution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (500 mL each).

  • Washing and Drying: Combine the organic layers and wash with water (1 L) and then brine (1 L). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product. Further drying under vacuum at 50 °C will yield 3,6-dichloropyridazine as a solid.

Table 1: Summary of Protocol 1

Parameter Value
Starting Material Pyridazine-3,6-diol
Key Reagent Phosphorus oxychloride (POCl₃)
Temperature 80 °C
Reaction Time Overnight
Expected Yield ~85%[9]
Product Appearance White to off-white solid

| Melting Point | 67-69 °C[8] |

Quality Control and Characterization

The identity and purity of the synthesized 3,6-dichloropyridazine should be confirmed using standard analytical techniques:

  • ¹H NMR: A single peak is expected in the aromatic region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 148, with a characteristic isotopic pattern (M+2, M+4) for a molecule containing two chlorine atoms.

  • Melting Point: A sharp melting point consistent with the literature value indicates high purity.[8]

Key Synthetic Transformations for Precursor Development

The conversion of 3,6-dichloropyridazine into valuable herbicide precursors is primarily achieved through nucleophilic aromatic substitution (SNAr).

Diagram of Synthetic Pathways

The following diagram illustrates the central role of 3,6-dichloropyridazine and its conversion into different classes of herbicide precursors.

G cluster_start Core Scaffold Synthesis MaleicHydrazide Pyridazine-3,6-diol (Maleic Hydrazide) DCP 3,6-Dichloropyridazine (Core Scaffold) MaleicHydrazide->DCP Chlorination (POCl₃) AminoPrecursor 3-Amino-6-chloropyridazine Derivatives DCP->AminoPrecursor + R-NH₂ (Nucleophilic Substitution) EtherPrecursor 3-Aryloxy-6-chloropyridazine Derivatives DCP->EtherPrecursor + Ar-OH (Nucleophilic Substitution) ThioetherPrecursor 3-Thioether-6-chloropyridazine Derivatives DCP->ThioetherPrecursor + R-SH (Nucleophilic Substitution) Herbicides Final Herbicidal Products AminoPrecursor->Herbicides EtherPrecursor->Herbicides ThioetherPrecursor->Herbicides

Caption: Synthetic workflow from starting material to diverse herbicide precursors.

Synthesis of Aminopyridazine Derivatives

The introduction of an amino group is a common strategy in the development of herbicides.[10] The reaction of 3,6-dichloropyridazine with various amines can yield precursors with significant biological activity.

This protocol describes the condensation of 3,6-dichloropyridazine with an arylalkylamine, a reaction that has been shown to produce compounds with herbicidal activity against broadleaf weeds.[10]

Materials:

  • 3,6-Dichloropyridazine

  • Substituted Arylalkylamine (e.g., benzylamine)

  • n-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) (if using DMF)

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: Dissolve 3,6-dichloropyridazine (1.0 eq) and the desired arylalkylamine (1.0-1.2 eq) in n-butanol. Causality Note: n-Butanol serves as a high-boiling solvent that facilitates the reaction without the need for a strong base, as the amine reactant can also act as an HCl scavenger. Using a slight excess of the amine can drive the reaction towards monosubstitution.

  • Heating: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold n-butanol.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Alternative Condition: The reaction can also be performed in DMF using NaH as a base at elevated temperatures (120-130 °C).[10] The NaH deprotonates the amine, creating a more potent nucleophile.

Table 2: Summary of Protocol 2

Parameter Value
Key Reactants 3,6-Dichloropyridazine, Arylalkylamine
Solvent n-Butanol
Temperature Reflux
Expected Product 3-Arylalkylamino-6-chloropyridazine

| Bioactivity | Herbicidal against broadleaf grasses[10] |

Synthesis of Pyridazinyloxyacetic Acid Precursors

Derivatives of aryloxyacetic acid are a well-known class of herbicides that often act as synthetic auxins or as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11][12] Creating a pyridazinyloxy linkage is a key step in synthesizing such compounds.

This is a two-step process involving the initial substitution of one chlorine with a hydroxyl group, followed by an etherification reaction (Williamson ether synthesis).

Step A: Synthesis of 6-Chloropyridazin-3-ol

  • Hydrolysis: Gently reflux 3,6-dichloropyridazine in an aqueous basic solution (e.g., NaOH). The reaction conditions must be carefully controlled to favor monosubstitution over disubstitution.

  • Acidification: After the reaction, cool the mixture and carefully acidify with an acid like HCl to precipitate the 6-chloropyridazin-3-ol product.

  • Isolation: Collect the solid by filtration and dry thoroughly.

Step B: Etherification with an Acetate Moiety

  • Reaction Setup: In a suitable solvent like acetonitrile (CH₃CN), combine 6-chloropyridazin-3-ol (1.0 eq), methyl chloroacetate (1.1 eq), and a base such as anhydrous potassium carbonate (K₂CO₃) (1.5 eq).[11][12] Causality Note: K₂CO₃ is a mild base that deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of methyl chloroacetate.

  • Heating: Stir the mixture at reflux for several hours until the reaction is complete.

  • Workup: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The residue can be purified by chromatography or recrystallization to yield the methyl (6-chloropyridazin-3-yloxy)acetate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using a base like KOH, which is the final precursor for many HPPD inhibitor herbicides.[11][12]

Table 3: Summary of Protocol 3 (Step B)

Parameter Value
Key Reactants 6-Chloropyridazin-3-ol, Methyl chloroacetate
Base/Solvent K₂CO₃ / Acetonitrile
Temperature Reflux
Reaction Type Williamson Ether Synthesis

| Product Class | Pyridazinyloxyacetate |

Downstream Applications and Structure-Activity Relationships

The precursors developed through these protocols serve as building blocks for a wide array of final herbicidal products. For example, the chlorine atom remaining on the pyridazine ring can be targeted in subsequent reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), to introduce further complexity and modulate biological activity.[6]

Recent research has shown that specific substitutions on the pyridazine ring are crucial for targeting enzymes like phytoene desaturase (PDS). For instance, a 6-chloro substituent on the pyridazine ring was identified as a key group for post-emergence herbicidal activity in a series of novel PDS inhibitors.[13] This highlights the importance of the synthetic control offered by the protocols described herein, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize herbicidal potency and selectivity.

Summary

The chloropyridazine scaffold, particularly 3,6-dichloropyridazine, is a highly valuable and versatile platform for the synthesis of herbicide precursors. The protocols detailed in this application note provide robust and reproducible methods for the preparation of the core scaffold and its subsequent functionalization through nucleophilic aromatic substitution. By explaining the rationale behind key experimental steps and providing clear, actionable procedures, this guide serves as a foundational resource for researchers in agrochemical discovery aiming to develop innovative and effective herbicide solutions.

References

  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Source: Google Patents (WO2011095459A1)
  • Source: ResearchGate (Request PDF)
  • Source: Google Patents (CN112645883A)
  • Title: Chemical Studies on 3,6-Dichloropyridazine (Part 2)
  • Title: Chemical Studies on 3,6-Dichloropyridazine (Part 2)
  • Title: 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates Source: ZCPC API Manufacturer URL
  • Source: National Institutes of Health (NIH)
  • Title: 3,6-Dichloropyridazine synthesis Source: ChemicalBook URL
  • Title: Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors Source: National Center for Biotechnology Information URL
  • Title: Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors Source: ResearchGate URL
  • Title: Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping Source: PubMed URL
  • Title: Pyridazine and pyridazinone compounds in crops protection: a review Source: ResearchGate URL
  • Title: Pyridazine and pyridazinone compounds in crops protection: a review Source: PubMed URL
  • Title: Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)

Sources

Application

Application Note: Accelerated Microwave-Assisted Synthesis and Functionalization of 6-Chloro-5-isopropylpyridazin-3-ylamine

Abstract & Strategic Significance The pyridazine core, particularly 6-Chloro-5-isopropylpyridazin-3-ylamine , represents a critical pharmacophore in modern drug discovery, serving as a structural linchpin in thyroid horm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The pyridazine core, particularly 6-Chloro-5-isopropylpyridazin-3-ylamine , represents a critical pharmacophore in modern drug discovery, serving as a structural linchpin in thyroid hormone receptor agonists (e.g., Resmetirom intermediates) and various kinase inhibitors.

Conventional thermal synthesis of this scaffold is often plagued by poor regioselectivity and sluggish kinetics due to the steric bulk of the isopropyl group at the C5 position. This application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to overcome these steric energy barriers. By utilizing a pressurized microwave field, we achieve:

  • Enhanced Regioselectivity: Kinetic control favoring the nucleophilic attack at the less hindered C6 position.

  • Process Intensification: Reduction of reaction times from 12+ hours (thermal reflux) to <30 minutes.

  • Cleaner Profiles: Suppression of oxidative by-products common in prolonged thermal heating.

Chemical Context & Mechanism[1][2][3][4][5]

The Challenge of Sterics

In the precursor molecule, 3,6-dichloro-4-isopropylpyridazine , the isopropyl group exerts significant steric hindrance on the adjacent C3 chlorine. In a Nucleophilic Aromatic Substitution (


), the incoming nucleophile (ammonia) preferentially attacks the less hindered C6 position. Microwave irradiation amplifies this selectivity by rapidly accessing the transition state energy required for the specific desired pathway without providing the prolonged thermal soak that allows thermodynamic equilibration to the undesired isomer.
Reaction Pathway

The synthesis involves two key microwave-driven steps:

  • Step A (

    
    ):  Regioselective amination of 3,6-dichloro-4-isopropylpyridazine.
    
  • Step B (Suzuki-Miyaura): Cross-coupling of the resulting amine to generate biaryl libraries.

ReactionPathway Start 3,6-Dichloro-4- isopropylpyridazine Transition Meisenheimer Complex Start->Transition NH4OH, MW 130°C, 30 min Product 6-Chloro-5- isopropylpyridazin-3-ylamine Transition->Product -HCl (Regioselective) Coupled 6-Aryl-5- isopropylpyridazin-3-ylamine Product->Coupled Ar-B(OH)2, Pd-Cat MW, 100°C

Figure 1: Reaction pathway for the microwave-assisted synthesis and functionalization of the pyridazine scaffold.

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine

Objective: Selective displacement of the C6-chlorine atom using aqueous ammonia.

Materials:

  • Precursor: 3,6-Dichloro-4-isopropylpyridazine (1.0 equiv).

  • Reagent: Ammonium Hydroxide (28-30%

    
     in water) (10.0 equiv).
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) (Co-solvent to improve solubility).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Procedure:

  • Vial Charging: In a 10 mL thick-walled microwave process vial, dissolve 3,6-Dichloro-4-isopropylpyridazine (191 mg, 1.0 mmol) in Ethanol (2 mL).

  • Reagent Addition: Add Ammonium Hydroxide (2 mL, excess). The high excess drives the equilibrium and minimizes bis-amination.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation Parameters:

    • Temperature:

      
      
      
    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 300W)[1]

    • Hold Time: 30 minutes

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature using compressed air (built-in feature of most MW reactors).

    • Vent the vial carefully in a fume hood to release excess ammonia pressure.

    • Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

    • Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane (1:4) or perform flash chromatography (0-5% MeOH in DCM).

Self-Validating Checkpoints:

  • TLC: (50% EtOAc/Hexane) should show disappearance of the non-polar starting material (

    
    ) and appearance of a polar spot (
    
    
    
    ).
  • LC-MS: Target Mass

    
     (approx). Look for the characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).
    
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Functionalization of the C6-chloro position with an aryl group.

Materials:

  • Substrate: 6-Chloro-5-isopropylpyridazin-3-ylamine (from Protocol A).[3]

  • Coupling Partner: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (3 mL).

Procedure:

  • Inerting: Purge the microwave vial with Nitrogen or Argon.

  • Charging: Add the Substrate (0.5 mmol), Boronic Acid (0.6 mmol), and Catalyst (0.025 mmol) to the vial.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Irradiation Parameters:

    • Temperature:

      
      
      
    • Hold Time: 15 minutes

    • Power: Dynamic (Max 150W)

  • Work-up: Dilute with water, extract with EtOAc, and purify via column chromatography.

Data Summary & Critical Parameters

Comparison: Thermal vs. Microwave
ParameterThermal Reflux (Conventional)Microwave Assisted (This Protocol)Impact
Reaction Time 12 - 18 Hours30 Minutes36x Faster
Temperature

(EtOH reflux)

(Superheated)
Higher Kinetic Energy
Solvent Volume High (Dilute)Low (Concentrated)Greener Chemistry
Yield 45 - 60%85 - 92%Improved Efficiency
Regioselectivity Moderate (Mixture of isomers)High (>95% desired isomer)Critical Quality Attribute
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Temperature too low for steric barrier.Increase MW temp to

. Ensure "PowerMax" or simultaneous cooling is off to maintain internal temp.
Bis-amination Too much heat or insufficient ammonia excess.Reduce temp to

; Increase

concentration (use saturated).
Vial Failure Excess pressure from ammonia gas.Safety Critical: Do not exceed 50% volume fill. Ensure pressure limit is set to 250 psi.

Safety & Compliance

  • Pressure Hazards: Heating aqueous ammonia generates significant internal pressure. Always use certified microwave vials (e.g., Pyrex/Borosilicate) rated for 300 psi. Never heat in a domestic microwave or standard glassware.

  • Chemical Handling: Pyridazines can be bioactive.[4][5][6] Handle all intermediates as potential sensitizers.

  • Ventilation: Open reaction vessels only in a functioning fume hood to avoid inhalation of ammonia vapors.

References

  • Vertex Pharmaceuticals. (2024).[3] Process for synthesis of resmetirom and its intermediates.[3][7] WO2024084491A1. Retrieved from .

  • Harrer, A., et al. (2013). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry (RSC) Advances. Retrieved from .

  • BenchChem. (2025).[2] Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and analogs. Retrieved from .

  • PubChem. (2025).[6] 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline Compound Summary. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Chloro-5-isopropylpyridazin-3-ylamine

This is Dr. Aris Thorne , Senior Application Scientist at the Process Chemistry Solutions Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Process Chemistry Solutions Center.

Below is the technical support guide for the synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine (also known as 3-amino-6-chloro-5-isopropylpyridazine). This molecule is a critical intermediate in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom) and various kinase inhibitors.

The synthesis of this scaffold is notoriously difficult due to two main factors: regiocontrol during the alkylation of the pyridazine core and competitive hydrolysis during the amination step.

Synthetic Pathway & Critical Control Points[1][2]

The industrial standard and most scalable route involves a two-step sequence starting from 3,6-dichloropyridazine . While direct functionalization of 3-amino-6-chloropyridazine is possible, it often suffers from poor regioselectivity.

The "Field-Proven" Route
  • Step A (Minisci Alkylation): Radical alkylation of 3,6-dichloropyridazine to form 3,6-dichloro-4-isopropylpyridazine .

  • Step B (Regioselective SNAr): Nucleophilic aromatic substitution with ammonia to yield 6-Chloro-5-isopropylpyridazin-3-ylamine .

Workflow Visualization

SynthesisWorkflow Start 3,6-Dichloropyridazine (Starting Material) Step1 Step A: Minisci Alkylation (AgNO3 / (NH4)2S2O8 / Isobutyric Acid) Start->Step1 Radical Generation Inter Intermediate: 3,6-Dichloro-4-isopropylpyridazine Step1->Inter 50-60% Yield (Critical Step) Side1 By-product: Di-alkylated species Step1->Side1 Over-reaction Step2 Step B: SNAr Amination (NH3 in MeOH / High Pressure) Inter->Step2 Nucleophilic Attack Product Target: 6-Chloro-5-isopropylpyridazin-3-ylamine Step2->Product Regioselective (Steric Control) Side2 By-product: Pyridazinone (Hydrolysis) Step2->Side2 Presence of H2O

Figure 1: Logical flow of the synthesis indicating critical steps and potential by-products.

Step A: Radical Alkylation (Minisci Reaction)

Objective: Introduction of the isopropyl group. Common Yield: 30–50% (Unoptimized)


65–75% (Optimized) 
The Protocol

The reaction utilizes a silver-catalyzed decarboxylation of isobutyric acid to generate isopropyl radicals.

ParameterStandard ConditionOptimized Condition (High Yield)
Solvent Water / AcetonitrileBiphasic: Water / DCM or Chlorobenzene
Temperature 70–80°C60–65°C (Strict Control)
Oxidant Ammonium PersulfateAmmonium Persulfate (Slow Addition)
Catalyst AgNO₃ (10-20 mol%)AgNO₃ (5-10 mol%) + TFA (0.5 eq)
Troubleshooting Guide: Step A

Q: My reaction turns black immediately and yield is <20%. What is happening? A: This is "Silver Mirror" precipitation coupled with rapid persulfate decomposition.

  • Root Cause: The temperature is too high during the oxidant addition, or the pH is uncontrolled.

  • Fix:

    • Biphasic System: Use a biphasic mixture (Water/DCM). The product extracts into the organic layer immediately upon formation, protecting it from over-alkylation or oxidation.

    • Acidification: Add H₂SO₄ or TFA to maintain pH < 2. Minisci reactions require a protonated heteroaromatic ring to activate it for nucleophilic radical attack.

    • Controlled Addition: Do not dump the persulfate. Add it as a saturated aqueous solution over 2–4 hours via syringe pump.

Q: I am seeing significant amounts of di-isopropyl product. A: The mono-alkylated product is more electron-rich (due to the alkyl group) and thus more reactive toward electrophilic radicals than the starting material.

  • Fix: Stop the reaction at 70-80% conversion rather than pushing for 100%. Unreacted 3,6-dichloropyridazine is easily recovered via distillation or column chromatography, whereas separating mono- and di-alkylated products is difficult.

Step B: Regioselective Amination

Objective: Convert one chloride to an amine. Challenge: Ensuring the amine goes to Position 3 (relative to the isopropyl group) and preventing hydrolysis.

The Mechanism of Selectivity

In 3,6-dichloro-4-isopropylpyridazine , the two chlorines are chemically distinct:

  • C3-Cl: Ortho to the bulky isopropyl group (Sterically Hindered).

  • C6-Cl: Meta to the isopropyl group (Sterically Accessible).

Nucleophilic attack by ammonia occurs preferentially at the less hindered C6 position .

  • Note on Numbering: When C6 is aminated, the IUPAC numbering flips priority. The product becomes 6-chloro-5-isopropylpyridazin-3-amine . This is the desired target.

Troubleshooting Guide: Step B

Q: I am getting a mixture of the amine and a pyridazinone (OH substituted). A: You are using aqueous ammonia (NH₄OH).

  • Root Cause: At high temperatures (>100°C), water acts as a competing nucleophile, especially if the ammonia concentration drops due to off-gassing.

  • Fix: Switch to anhydrous conditions . Use 7N NH₃ in Methanol or Ethanol. Perform the reaction in a sealed pressure vessel (autoclave) at 120–130°C.

Q: The reaction is too slow (incomplete conversion after 24h). A: The isopropyl group donates electron density into the ring, deactivating it toward SNAr compared to the simple dichloropyridazine.

  • Fix:

    • Copper Catalysis: Add 5–10 mol% CuI (Copper Iodide) and L-proline. This shifts the mechanism from pure SNAr to a Ullmann-type coupling, which is less sensitive to electronic deactivation.

    • Concentration: Run the reaction at high concentration (2–3 M).

Summary of Analytical Specifications

When characterizing your isolated yield, ensure it meets these criteria to avoid failure in downstream steps (e.g., coupling to phenols for Resmetirom synthesis).

AttributeSpecificationMethodNote
Appearance Off-white to pale yellow solidVisualDark brown indicates oxidative impurities.
Purity (HPLC) > 98.0%a/aCritical: <0.5% Pyridazinone impurity.
Regioisomer > 99:1¹H NMRConfirm integration of aromatic proton singlet.
Water Content < 0.5%KFMoisture interferes with subsequent couplings.

Decision Logic for Low Yields

Use this logic tree to diagnose your specific failure mode.

TroubleshootingTree Start Problem: Low Overall Yield StepCheck Which step failed? Start->StepCheck Minisci Step A: Minisci StepCheck->Minisci Alkylation Amination Step B: Amination StepCheck->Amination Amination BlackTar Black Tar / Polymer? Minisci->BlackTar LowConv Low Conversion? Minisci->LowConv Sol1 Fix: Lower Temp, Slow Persulfate Addn, Add Acid (H2SO4) BlackTar->Sol1 Sol2 Fix: Increase Ag catalyst, Check radical source quality LowConv->Sol2 Hydrolysis Pyridazinone formed? Amination->Hydrolysis Regio Wrong Isomer? Amination->Regio Sol3 Fix: Eliminate Water. Use NH3/MeOH Hydrolysis->Sol3 Sol4 Fix: Check Temp. Lower temp favors steric control Regio->Sol4

Figure 2: Diagnostic logic tree for troubleshooting yield issues.

References

  • Vertex Pharmaceuticals. Process for synthesis of Resmetirom and its intermediates. WO2024084491A1. Patentscope. Link

  • BenchChem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem Technical Guides. Link

  • PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem Experimental Database. Link

  • PubChem. 3,6-Dichloro-4-isopropylpyridazine Compound Summary. National Library of Medicine. Link

  • The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. RSC Advances. Link

Optimization

Technical Support Center: Purification of 6-Chloro-5-isopropylpyridazin-3-ylamine

Welcome to the technical support guide for the purification of 6-Chloro-5-isopropylpyridazin-3-ylamine. This document is designed for researchers, medicinal chemists, and process development professionals who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Chloro-5-isopropylpyridazin-3-ylamine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical synthetic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification challenges. We will explore the causality behind experimental choices, ensuring that each step is a self-validating system for achieving the highest possible purity.

Section 1: Understanding Your Crude Product & Initial Assessment

A successful purification strategy begins with a thorough understanding of the impurity profile of your crude material. The synthetic route to pyridazine derivatives can often result in a mixture of starting materials, byproducts, and isomers.[1][2][3]

Q1: What are the most common impurities I should expect after synthesizing 6-Chloro-5-isopropylpyridazin-3-ylamine?

Answer: Based on common synthetic pathways for pyridazines, your crude product may contain several types of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include various diketones, hydrazines, or chlorinated precursors.

  • Positional Isomers: If the cyclization step is not perfectly regioselective, you may form isomers where the amine or isopropyl groups are on different positions of the pyridazine ring.

  • Hydrolysis Products: The amine group can be susceptible to hydrolysis, especially under acidic or basic workup conditions, potentially reverting to the corresponding hydroxyl compound, 6-chloro-5-isopropylpyridazin-3-ol (or its keto tautomer, 6-Chloro-5-isopropylpyridazin-3(2H)-one).[4][5]

  • Over- or Under-chlorinated Species: If a chlorination step is involved in the synthesis of precursors, you might have related compounds with more or fewer chlorine atoms.[6]

  • Solvent Adducts and Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMSO, DMF) can be difficult to remove completely.

Q2: How can I quickly analyze the purity and composition of my crude sample?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial technique to assess the complexity of your crude mixture.[7]

  • Purpose: TLC provides a rapid, qualitative snapshot of your sample, revealing the number of components and their relative polarities.

  • Procedure:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a sealed chamber with a pre-determined solvent system (e.g., a mixture of Hexane and Ethyl Acetate).

    • Visualize the spots under a UV lamp (254 nm). The presence of multiple spots indicates impurities.[7]

  • Expert Insight: The behavior of your compound on TLC is a direct predictor of its behavior in flash column chromatography. Use TLC to screen for an optimal solvent system that provides good separation between your target compound and its impurities. An ideal Rf (retention factor) for the target compound is typically between 0.25 and 0.35.

Section 2: Selecting the Right Purification Strategy

The choice of purification method depends directly on the nature of the impurities, the scale of your reaction, and the required final purity. The following workflow provides a logical decision-making process.

Purification_Workflow cluster_start Initial Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final Product Start Crude Product TLC Analyze by TLC Start->TLC Decision1 Is the product a solid? Are impurities minor and differ in polarity? TLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Flash Flash Column Chromatography Decision1->Flash No Decision2 Are impurities closely related isomers or do they co-elute on TLC? Decision2->Flash No, good separation HPLC Preparative HPLC Decision2->HPLC Yes End Pure Compound (>99%) Recrystallization->End Flash->Decision2 HPLC->End

Caption: Decision workflow for purification method selection.

Section 3: Troubleshooting Guides and In-Depth Protocols

This section provides detailed methodologies and solutions to common problems encountered during purification.

3.1 Recrystallization: The Scalable Workhorse

Recrystallization is often the most efficient and scalable method for purifying solid compounds when impurities have different solubility profiles.[7]

Frequently Asked Questions (FAQs):

  • Q: My compound is "oiling out" instead of forming crystals. What's wrong?

    • A: This typically happens when the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of your solute. Try slowing the cooling rate (e.g., by placing the flask in a warm water bath that cools to room temperature) or switch to a lower-boiling point solvent.

  • Q: My recovery is very low. How can I improve the yield?

    • A: Low recovery can mean your compound has significant solubility in the cold solvent. To improve yield, you can try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) before filtration. Alternatively, perform a second recrystallization on the mother liquor or switch to a solvent system where the compound's solubility is lower at cold temperatures.

  • Q: I've tried several solvents and can't find one that works well. What now?

    • A: A two-solvent system is the next logical step. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[8] Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Protocol: Solvent Screening and Recrystallization

  • Solvent Screening: Place ~20-30 mg of your crude material into several small test tubes. Add a common solvent (see Table 1) dropwise to each. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored by minor, highly polar impurities, you can add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Table 1: Common Solvents for Recrystallization of Heterocyclic Amines

Solvent Boiling Point (°C) Polarity Notes
Isopropanol 82.5 Polar Protic Often a good starting point for moderately polar compounds.[9]
Ethanol 78.4 Polar Protic Similar to isopropanol; may have different solubility characteristics.[10]
Methanol 64.7 Polar Protic Can be too good a solvent, but useful in two-solvent systems.[11]
Acetonitrile 81.6 Polar Aprotic Good for compounds that are sensitive to protic solvents.
Ethyl Acetate 77.1 Mid-Polarity Often used with a non-polar anti-solvent like Hexane.

| Toluene | 110.6 | Non-Polar | Useful for less polar compounds or as an anti-solvent. |

3.2 Flash Column Chromatography: For Complex Mixtures

Flash chromatography is the go-to method for separating compounds with different polarities that cannot be purified by recrystallization.[7][12]

Frequently Asked Questions (FAQs):

  • Q: My compound is streaking or tailing badly on the column, leading to broad peaks and poor separation. Why?

    • A: This is the most common issue when purifying basic amines on standard silica gel.[13] The amine group (a Lewis base) interacts strongly with acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" and elute slowly, resulting in tailing.[13] To fix this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase. This deactivates the acidic sites and allows your compound to elute as a sharp, symmetrical band.[7]

  • Q: I'm not getting any separation between my product and an impurity.

    • A: Your mobile phase is likely too polar (eluting everything too quickly) or not polar enough. The key is to find a solvent system where the Rf values of your components are well-separated on a TLC plate. If a single solvent system doesn't work, a gradient elution (gradually increasing the polarity of the mobile phase during the run) is required.

  • Q: The silica in my column has cracked or has channels. What happened?

    • A: This usually results from improper packing or letting the solvent level drop below the top of the silica bed.[7] Always ensure the column is packed uniformly and that the silica bed remains fully wetted with solvent throughout the entire process.

Chromatography_Effect cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., TEA) a1 Amine a2 Acidic Silica a1->a2 binds to a3 Strong Interaction (Tailing Peak) a2->a3 b1 Amine b2 Silica + TEA b1->b2 elutes past b3 Weak Interaction (Symmetrical Peak) b2->b3

Caption: Effect of a basic modifier in flash chromatography.

Protocol: Flash Column Chromatography with a Basic Modifier

  • Select Mobile Phase: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf of ~0.3. Add 1% triethylamine (TEA) to this system and re-run the TLC to confirm the Rf and improved spot shape.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column and use gentle, consistent pressure to pack an even, stable bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Alternatively, for less soluble compounds, pre-adsorb the material onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with your chosen mobile phase. Collect fractions in test tubes and monitor the elution process by TLC.

  • Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Table 2: Suggested Mobile Phase Systems for Flash Chromatography

System Components Polarity Typical Use Case
Hexane / Ethyl Acetate + 1% TEA Low to Medium The most common starting point for moderately polar amines.
Dichloromethane / Methanol + 1% NH4OH Medium to High For more polar amines that require a stronger mobile phase.[13]

| Toluene / Acetone + 1% TEA | Medium | Alternative system with different selectivity. |

3.3 Preparative HPLC: For Ultimate Purity

When impurities are very similar in structure (e.g., isomers) or when the highest possible purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][14]

Frequently Asked Questions (FAQs):

  • Q: What type of column and mobile phase should I start with?

    • A: For heterocyclic amines, a reversed-phase C18 or C8 column is standard.[7] The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for your basic amine, an acidic modifier is essential. 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid are commonly used.[7][15] Formic acid is preferred if your compound is to be analyzed by mass spectrometry.[15]

  • Q: My final product contains residual TFA from the mobile phase. How do I remove it?

    • A: This is a common issue. After concentrating the HPLC fractions, the residue is often a TFA salt. To obtain the free base, dissolve the residue in a solvent like Dichloromethane or Ethyl Acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Dry the organic layer over sodium sulfate, filter, and concentrate to yield the purified free amine.

  • Q: How do I move from an analytical HPLC run to a preparative scale?

    • A: First, develop an optimized method on a small analytical column (e.g., 4.6 mm ID). Once you have good separation, the method can be scaled to a larger preparative column (e.g., 20-50 mm ID). The flow rate must be scaled proportionally to the cross-sectional area of the column. For example, moving from a 4.6 mm ID to a 21.2 mm ID column requires increasing the flow rate by a factor of (21.2/4.6)², which is approximately 21 times.

Protocol: Preparative Reversed-Phase HPLC

  • Analytical Method Development: On an analytical C18 column, develop a gradient method (e.g., 10-95% Acetonitrile in Water, with 0.1% TFA added to both solvents) that provides baseline separation of your target compound from all impurities.

  • Determine Loading Capacity: Perform a loading study by injecting increasing amounts of your sample onto the analytical column until the peak shape begins to deteriorate. This helps determine the maximum amount you can load onto the preparative column.

  • Scale-Up: Set up the preparative HPLC system with a larger C18 column. Adjust the gradient and flow rate according to the scaling calculations.

  • Purification Run: Dissolve the crude or semi-purified material in a minimal amount of a suitable solvent (e.g., DMSO or Methanol). Filter the solution to remove particulates, then inject it onto the preparative column.

  • Fraction Collection: Collect the eluent in fractions as your target compound peak emerges from the detector.

  • Analysis and Work-up: Analyze the fractions by analytical HPLC to identify the pure fractions. Combine the pure fractions, remove the organic solvent (acetonitrile/methanol) via rotary evaporation, and then lyophilize (freeze-dry) to remove the water. If TFA was used, perform a basic aqueous wash as described above.

Table 3: Typical Starting Conditions for Preparative HPLC

Parameter Recommended Setting
Column Reversed-Phase C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% TFA or 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA or 0.1% Formic Acid
Gradient 10% to 95% B over 20-30 minutes

| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm) |

Section 4: Final Analysis and Storage
Q3: How do I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is required to confirm purity and structure:

  • Purity Analysis: Use analytical HPLC with a standardized method. Purity is typically determined by the peak area percentage. A pure compound should show a single major peak (>99%).

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information and confirms the absence of structurally similar impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: What are the best practices for storing purified 6-Chloro-5-isopropylpyridazin-3-ylamine?

Answer: As a solid, the compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., Argon or Nitrogen) can further prevent degradation over long periods.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • Jhu, S.-C., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
  • Felton, J. S., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography.
  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
  • Google Patents. (2024). WO2024084491A1 - Procédé de synthèse de res metirom et de ses intermédiaires.
  • Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].
  • Googleapis.com. (2024). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
  • SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Advanced ChemBlocks. (2026). 6-chloro-5-isopropyl-pyridazin-3-ol 97%.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • ChemicalBook. (n.d.). 6-Chloro-5-isopropylpyridazin-3(2H)-one | 2375196-15-7.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides. (2012). PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.

Sources

Troubleshooting

Optimizing recrystallization solvents for pyridazine amines

Welcome to the Pyridazine Chemistry Technical Support Center. Ticket ID: #PYR-CRYST-001 Subject: Optimization of Recrystallization Solvents for Pyridazine Amines Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridazine Chemistry Technical Support Center.

Ticket ID: #PYR-CRYST-001 Subject: Optimization of Recrystallization Solvents for Pyridazine Amines Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Pyridazine Challenge

Pyridazine amines (e.g., 3-aminopyridazine, 4-aminopyridazine) present a unique purification challenge. Unlike simple aromatics, the 1,2-diazine ring creates a significant dipole moment and electron deficiency, while the amine group introduces hydrogen-bonding capability and basicity.

This duality often leads to two primary failure modes during recrystallization:

  • Oiling Out: The compound separates as a liquid phase rather than a crystal lattice due to high polarity or impurities depressing the melting point.[1][2]

  • Hydrate/Solvate Formation: The nitrogen lone pairs avidly bind to water or alcohols, altering physical properties.

This guide provides a logic-driven approach to solvent selection and troubleshooting, moving beyond "trial and error" to "predict and control."

Module 1: Solvent Selection Logic

Q: Which solvent system should I screen first for a new pyridazine amine derivative?

A: Do not start with random solvents. Use the "Polarity-Match" principle. Pyridazine amines are polar. They require a polar solvent to dissolve at high temperatures, but a non-polar environment to force the lattice to form upon cooling.

The Golden Rule: Avoid acidic solvents (e.g., acetic acid) unless you specifically intend to isolate the salt form. The basic amine will protonate, preventing the crystallization of the free base.

Solvent Screening Matrix
Solvent ClassSpecific SolventRoleSuitability for Pyridazine AminesNotes
Alcohols Ethanol (EtOH), Methanol (MeOH)SolventHigh Excellent for binary systems. Watch for solvates.
Esters Ethyl Acetate (EtOAc), IPACSolvent/AntisolventMedium Good "middle ground" polarity. Green alternative to DCM.
Ethers MTBE, THF, 2-MeTHFAntisolventHigh MTBE is a preferred "Green" antisolvent.[3]
Hydrocarbons Heptane, HexaneAntisolventHigh Use Heptane (higher BP) over Hexane to allow higher processing temps.
Chlorinated DCM, ChloroformSolventLow Avoid. High toxicity and often creates "oils" with amines.
Polar Aprotic DMSO, DMFSolventLast Resort Hard to remove. Use only if compound is insoluble in alcohols.
Decision Logic Visualization

The following decision tree outlines the logical flow for selecting your initial solvent system.

SolventSelection Start Start: Solubility Check (100mg compound) SolubleRT Soluble at RT? Start->SolubleRT CheckHeat Soluble at Reflux? SolubleRT->CheckHeat No TooSoluble Too Soluble. Try less polar solvent. SolubleRT->TooSoluble Yes SingleSolvent Use Single Solvent (Cool Slowly) CheckHeat->SingleSolvent Yes BinarySystem Use Binary System (Solvent + Antisolvent) CheckHeat->BinarySystem No (Partial) Insoluble Insoluble. Try more polar solvent. CheckHeat->Insoluble No (Total)

Caption: Logic flow for determining whether a single or binary solvent system is required based on initial solubility observations.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature of your solute is higher than its melting point in the solvent mixture, or when impurities depress the melting point significantly [1].[1][2]

The Protocol to Rescue an Oiled Batch:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves completely.

  • Add More Solvent: Add 10-20% more of the good solvent (the one it dissolves in). This lowers the saturation point, hopefully below the "oiling" temperature.

  • Seed at the Cloud Point:

    • Cool the solution very slowly.

    • As soon as you see a faint turbidity (cloudiness), add a seed crystal of pure product.

    • Note: If you lack seed crystals, scratch the glass wall with a rod to induce nucleation.[4]

  • Trituration (The Nuclear Option): If it oils out again, decant the solvent. Add an ethereal solvent (Diethyl ether or MTBE) to the oil and scratch vigorously. This removes non-polar impurities and often forces the oil to solidify.

OilingOut Oil Oil Phase Forms Reheat Reheat to Reflux Oil->Reheat Dilute Add 10% Polar Solvent Reheat->Dilute Cool Cool to Cloud Point Dilute->Cool Seed ADD SEED CRYSTAL Cool->Seed Crystal Crystallization Seed->Crystal Crystal->Oil Fails (Repeat w/ Trituration)

Caption: Workflow for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Module 3: Advanced Purity & Polymorphism

Q: My NMR is clean, but the crystals are colored, or the melting point is broad.

A: Pyridazine amines are prone to oxidation (forming N-oxides) and azo-coupling, which produce highly colored impurities even at trace levels (ppm).

The Solution: Activated Carbon & Hot Filtration Do not skip the hot filtration step.

  • Dissolve compound in boiling solvent.

  • Add Activated Carbon (Charcoal) (1-5% by weight). Warning: Add carefully to avoid boil-over.

  • Stir at reflux for 5-10 minutes.

  • Filter through a pre-warmed Celite pad.

  • Proceed with crystallization.[2][4][5]

Q: Can I use acid to help dissolve the amine? A: Only if you want the salt.

  • Neutral Recrystallization: Use neutral solvents (EtOH, EtOAc).

  • Salt Recrystallization: If the neutral amine refuses to crystallize, dissolve in EtOH and add 1 equivalent of HCl or Methanesulfonic acid. Pyridazine salts often crystallize much better than their free bases due to ionic lattice forces [2].

Module 4: Standard Operating Procedure (SOP)

Workflow: Binary Recrystallization of a Pyridazine Amine

This protocol assumes a standard Ethanol (Solvent) / Heptane (Antisolvent) system, which is robust for most aminopyridazines.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol dropwise while heating on a hot plate/block (set to 80°C).

    • Swirl constantly. Add just enough Ethanol to dissolve the solid completely at boiling.

    • Checkpoint: If insoluble particles remain after significant solvent addition, perform a Hot Filtration immediately.

  • The "Cloud Point":

    • Keep the solution boiling.

    • Add Heptane dropwise.

    • Continue adding until a persistent cloudiness (turbidity) appears and does not go away with swirling.

  • The "Clear Point":

    • Add Ethanol again, dropwise (usually 1-5 drops), just until the solution becomes clear again.

  • Controlled Cooling:

    • Remove from heat.[1][5] Place the flask on a cork ring or wood block (insulator).

    • Allow to cool to Room Temperature (RT) undisturbed. Do not put it on ice yet.

    • Why? Rapid cooling traps impurities and causes oiling.[1][5]

  • Harvest:

    • Once equilibrated at RT for 1 hour, move to an ice bath for 15 minutes to maximize yield.

    • Filter via vacuum filtration. Wash crystals with cold Heptane.

References

  • Oiling Out Mechanisms

    • Source: Chemistry LibreTexts. (2022). "Troubleshooting: Oiling Out."
    • URL:[Link]

  • Purification of Aminopyridines (Analogous Chemistry)

    • Source: Vertex AI / NIH Snippets (General chemical behavior of diazine amines).
    • Context: Confirms the utility of Hexane/EtOAc systems and the stability of aminopyridines/pyridazines during purific
    • URL:[Link]

  • Solvent Selection Guides (Green Chemistry)

    • Source: ACS Green Chemistry Institute / AstraZeneca Solvent Selection Guide.[6]

    • URL:[Link]

Sources

Optimization

Controlling temperature for chlorination of isopropylpyridazin-3-one

Topic: Precision Temperature Control in the Chlorination of 6-isopropylpyridazin-3(2H)-one Reagent Focus: Phosphorus Oxychloride ( ) Target Product: 3-chloro-6-isopropylpyridazine Introduction: The Thermal Paradox of Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Temperature Control in the Chlorination of 6-isopropylpyridazin-3(2H)-one

Reagent Focus: Phosphorus Oxychloride (


)
Target Product:  3-chloro-6-isopropylpyridazine
Introduction: The Thermal Paradox of Chlorination

The conversion of 6-isopropylpyridazin-3(2H)-one to 3-chloro-6-isopropylpyridazine is a deceptively simple nucleophilic aromatic substitution that frequently fails during scale-up due to thermal mismanagement.

The reaction follows a bimodal thermal requirement :

  • Kinetic Initiation (Low Temp): Formation of the reactive dichlorophosphoryl intermediate requires controlled, low temperatures to prevent immediate exotherms.

  • Thermodynamic Completion (High Temp): Breaking the C-O bond and forming the C-Cl bond requires significant thermal energy (reflux).

Failure to respect this "Cold-then-Hot" profile results in two primary failure modes: runaway exotherms (safety hazard) or "Black Tar" formation (yield loss via polymerization).

Module 1: Reaction Setup & Thermal Dynamics
Q: What is the optimal temperature profile for this reaction?

A: You must employ a Two-Stage Temperature Protocol . Do not heat the reaction immediately upon mixing.

  • Stage 1: Activation (0°C to 25°C):

    • Action: Add

      
       dropwise to the pyridazinone (often suspended in an inert solvent like acetonitrile or toluene, or neat) at 0–10°C .
      
    • Reasoning: The initial reaction is the formation of the O-phosphorylated intermediate (see Diagram 1). This step is highly exothermic. If you add reagents at high heat, the instantaneous release of enthalpy can exceed the condenser's capacity, leading to a runaway.

    • Validation: The slurry should thin out or change color (often to yellow/orange) as the intermediate forms.

  • Stage 2: Substitution (80°C to 110°C):

    • Action: Once addition is complete and the exotherm subsides, slowly ramp the temperature to reflux (

      
       bp ~106°C).
      
    • Reasoning: The displacement of the phosphate group by the chloride ion (

      
      ) has a high activation energy. It will not occur at room temperature.
      
    • Duration: Maintain reflux for 3–6 hours. Monitoring via HPLC/TLC is mandatory here.

Q: Why does the reaction mixture turn into a viscous "black tar" at high temperatures?

A: "Black tar" indicates thermal polymerization or oxidative degradation , usually caused by two factors:

  • Superheating: If the internal temperature exceeds 120°C (often occurring if solvent boils off or during uncontrolled exotherms), the electron-deficient pyridazine ring becomes susceptible to radical polymerization.

  • Stagnant Hot Spots: On scale-up, poor agitation creates hot spots near the reactor walls.

    • Fix: Ensure vigorous mechanical stirring. If using a heating mantle, use an oil bath for uniform heat distribution.

Module 2: Troubleshooting Impurities & Yield
Q: My TLC showed complete conversion, but after workup, I see starting material (pyridazinone) again. Why?

A: This is a classic case of Reverse Hydrolysis during the quench.

  • The Mechanism: The product, 3-chloro-6-isopropylpyridazine, is relatively stable. However, if the reaction was incomplete and the phosphorylated intermediate remained, quenching with water hydrolyzes this intermediate back to the starting pyridazinone, not the product.

  • The Fix:

    • Ensure the "Hot Stage" (Reflux) is maintained long enough (check HPLC for disappearance of the intermediate, not just the starting material).

    • Quench Protocol: Never pour water into the reaction. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. This dissipates the heat of hydrolysis (

      
      ) instantly, preventing local acid-catalyzed degradation.
      
Q: How does the isopropyl group affect temperature limits?

A: The isopropyl group at the 6-position activates the ring slightly but also introduces a risk of benzylic oxidation or de-alkylation under extreme radical conditions (e.g., if


 is used excessively at >140°C).
  • Limit: Do not exceed 115°C.

  • Observation: If you see a new impurity spot with a lower Rf (more polar) that is not the starting material, check for oxidation of the isopropyl CH to a tertiary alcohol or alkene formation.

Module 3: Visualization of Reaction Pathway

Diagram 1: Mechanistic Pathway & Thermal Dependence This diagram illustrates the critical transition from the low-temperature phosphorylation to the high-temperature chlorination.

ChlorinationMechanism Start 6-isopropylpyridazin-3(2H)-one (Tautomer Equilibrium) Inter O-Phosphorylated Intermediate (Unstable) Start->Inter Stage 1: 0-25°C Exothermic Addition POCl3 POCl3 + Base (Reagents) POCl3->Inter Inter->Start Quench Hydrolysis (If reaction incomplete) Product 3-chloro-6-isopropylpyridazine (Target) Inter->Product Stage 2: 80-110°C Nucleophilic Substitution (Cl-) Tar Polymer/Tar (Impurity) Inter->Tar >120°C Thermal Degradation

Caption: The reaction proceeds via an O-phosphorylated intermediate. Low temp prevents runaway; high temp drives the Cl- substitution.

Module 4: Safety & Scale-Up Protocols
Q: How do I safely quench the reaction on a 100g+ scale?

A: The quench is the most hazardous step due to the violent hydrolysis of excess


.
  • Protocol:

    • Cool Down: Cool the reaction mass to 20–25°C.

    • Dilution: Dilute with an organic solvent (DCM or Toluene) before quenching. This acts as a heat sink.

    • Inverse Addition: Slowly add the reaction mixture into a stirred slurry of Ice + Sodium Acetate (or NaHCO3) .

      • Note: Using a buffer (Sodium Acetate) prevents the pH from dropping too low, which minimizes acid-catalyzed side reactions.

    • Temp Control: Maintain quench temperature <20°C by controlling addition rate.

Summary of Critical Parameters
ParameterSpecificationConsequence of Deviation
Addition Temp 0°C – 10°CRapid exotherm, solvent boil-over.
Reaction Temp 80°C – 110°C (Reflux)<80°C: Incomplete conversion. >120°C: Tar formation.
Reaction Time 3 – 6 HoursToo short: Intermediate hydrolysis. Too long: Degradation.
Quench Method Inverse (Mix into Ice)Direct water addition causes violent eruption.
References
  • GuideChem. (2024). Synthesis of 3,6-dichloro-4-isopropylpyridazine - Routes and Conditions. Retrieved from

  • National Institutes of Health (NIH). (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Retrieved from

  • Vertex AI Search. (2024). Process for the preparation of 3,6-dichloro-4-isopropyl pyridazine. Retrieved from

  • PrepChem. (2023). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from

  • Common Organic Chemistry. (2023). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 6-Chloro-5-isopropylpyridazin-3-ylamine versus Key Regioisomers

Chapter 1: The Challenge of Regioisomerism in Substituted Pyridazines The synthesis of multi-substituted pyridazines can often yield a mixture of constitutional isomers, or regioisomers, which possess the same molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Chapter 1: The Challenge of Regioisomerism in Substituted Pyridazines

The synthesis of multi-substituted pyridazines can often yield a mixture of constitutional isomers, or regioisomers, which possess the same molecular formula but differ in the connectivity of their atoms.[1][2] For our target molecule, 6-Chloro-5-isopropylpyridazin-3-ylamine, synthetic precursors could potentially lead to the formation of several other isomers. Differentiating these compounds is non-trivial as they may exhibit similar physical properties, such as melting point and chromatographic retention times. This guide will focus on distinguishing the target from two primary, challenging regioisomers.

workflow start_node Synthetic Product (Potential Isomer Mixture) ms_node Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Fragmentation start_node->ms_node nmr_node NMR Spectroscopy (1H, 13C, HSQC, HMBC) - Establish Atom Connectivity ms_node->nmr_node Provides initial confirmation, but insufficient for isomers xray_node Single Crystal X-Ray Crystallography - Unambiguous 3D Structure nmr_node->xray_node Provides definitive connectivity, confirmation desired conclusion_node Validated Structure xray_node->conclusion_node Gold Standard Confirmation

Sources

Comparative

X-ray crystallography data for 6-Chloro-5-isopropylpyridazin-3-ylamine

Topic: Structural Validation & Regioselective Assignment of 6-Chloro-5-isopropylpyridazin-3-ylamine via X-ray Crystallography Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation & Regioselective Assignment of 6-Chloro-5-isopropylpyridazin-3-ylamine via X-ray Crystallography Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The Regioselectivity Challenge

In the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom/MGL-3196), the intermediate 6-Chloro-5-isopropylpyridazin-3-ylamine (Target) is frequently accompanied by its regioisomer, 6-Chloro-4-isopropylpyridazin-3-ylamine (Impurity).

Because the pyridazine ring is electron-deficient and the isopropyl group introduces steric bulk, nucleophilic aromatic substitution (


) or ring-closure reactions often yield mixtures. Distinguishing these isomers by 1D 

H NMR is notoriously difficult due to the lack of coupling partners for the single aromatic proton.

This guide compares the X-ray Crystallography workflow (the definitive structural assignment tool) against NMR spectroscopy (the screening alternative), demonstrating why X-ray data is the mandatory "Gold Standard" for certifying reference materials in this class of compounds.

Technical Comparison: X-ray vs. NMR

The following table objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against the standard alternative, Nuclear Magnetic Resonance (NMR), for this specific pyridazine scaffold.

FeatureMethod A: SC-XRD (The Gold Standard) Method B: NMR (

H / NOESY)
Primary Output 3D Electron Density Map (

vs

)
Chemical Shifts (

) & Coupling (

)
Regioisomer Certainty Absolute (100%) . Direct visualization of the isopropyl group relative to the amine/chlorine.Ambiguous (60-80%) . The single aromatic proton singlet appears at similar

(~7.4 ppm) in both isomers.
Stereochemistry Defines absolute configuration (if chiral) and packing.Requires chiral shift reagents or derivatization.[1]
Sample Requirement Single crystal (

mm).
Dissolved sample (~5-10 mg).
Throughput Low (Days to Weeks).High (Minutes).[2][3]
Critical Utility Required for CMC reference standard certification.Routine batch release (once structure is certified).

Experimental Protocol: Crystallization & Data Acquisition

To replicate the structural validation of 6-Chloro-5-isopropylpyridazin-3-ylamine, follow this self-validating protocol.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Obtain diffraction-quality crystals suitable for Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Solvent System: Methanol (solvent) / Diethyl Ether (antisolvent).

  • Dissolve 20 mg of the crude amine in 1.5 mL of HPLC-grade Methanol in a small inner vial.

  • Place the inner vial uncapped inside a larger jar containing 10 mL of Diethyl Ether.

  • Seal the outer jar tightly and store at

    
     in a vibration-free environment.
    
  • Causality: The slow diffusion of ether vapor reduces the solubility of the pyridazine in methanol, promoting ordered lattice formation (Space Group

    
     is typical for these planar systems).
    
Phase 2: Data Collection Strategy
  • Temperature: Maintain crystal at 100 K (using

    
     stream).
    
    • Reasoning: Reduces thermal vibration (Debye-Waller factor), significantly improving resolution of the isopropyl methyl groups which often exhibit high thermal motion.

  • Resolution Goal:

    
     Å (essential to resolve C-C vs C-N bonds clearly).
    
  • Redundancy: Aim for

    
     to ensure high data quality (
    
    
    
    ).
Phase 3: Structural Refinement (SHELX)
  • Direct Methods (SHELXT): Locate the heavy Chlorine atom (

    
    ) first to phase the structure.
    
  • Refinement (SHELXL): Refine anisotropic displacement parameters for all non-hydrogen atoms.

  • Validation: Check the Flack parameter if the space group is non-centrosymmetric (though unlikely for this achiral molecule).

Structural Decision Logic (Visualized)

The following diagram illustrates the critical decision pathway used to assign the regioisomer based on the crystallographic data.

RegioAssignment Start Crude Product (Mixture of Isomers) Cryst Crystallization (MeOH/Ether Diffusion) Start->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Solve Structure Solution (Heavy Atom Method) XRD->Solve Check Check C(ring)-C(isopropyl) Distance Relative to C-Cl Solve->Check Res5 Target: 5-Isopropyl (Isopropyl is Ortho to Cl) Check->Res5 Distance < 2.5 Å (Vicinal) Res4 Impurity: 4-Isopropyl (Isopropyl is Meta to Cl) Check->Res4 Distance > 3.5 Å (Separated)

Caption: Workflow for distinguishing the 5-isopropyl target from the 4-isopropyl impurity using intramolecular atomic distances derived from X-ray data.

Representative Crystallographic Data

When analyzing the dataset, compare your refinement statistics against these representative values for high-quality pyridazine amine structures.

ParameterTypical Value (Target Range)Interpretation
Space Group

(Monoclinic)
Common for planar heteroaromatics; allows H-bonded dimers.
Unit Cell Volume (

)
~850 - 950

(

)
Consistent with a molecular weight of ~171.6 g/mol .
R-Factor (

)

(5%)
Indicates excellent agreement between model and data.
Bond Length


Å
Indicates partial double-bond character (conjugation).
Bond Length


Å
Standard aromatic C-Cl bond.
H-Bonding

Intermolecular chains are expected (Distance ~2.9 Å).

Critical Analysis Point: In the 5-isopropyl isomer , the electron density map will show the isopropyl methine carbon attached to


. The distance between this carbon and the Chlorine atom at 

will be approximately 2.8–3.0 Å (sterically crowded). In the 4-isopropyl isomer , this distance increases to >5.0 Å , as they are separated by the

proton. This geometric fact is irrefutable evidence of regiochemistry.

References

  • Resmetirom (MGL-3196) Impurity Profiling

    • Context: Identification of pyridazine impurities in thyroid hormone receptor agonists.
    • Source:

  • Regioselectivity in Pyridazine Synthesis

    • Title: On the Regioselectivity of Attack of Nucleophiles
    • Source:

  • Crystallographic Standards for Small Molecules

    • Title: Crystal structure of resmetirom heminonahydrate Form CSI (demonstr
    • Source:

  • General Protocol for Pyridazine Crystalliz

    • Title: Synthesis and X-ray Crystal Structure Analysis of Substituted Pyridazines.
    • Source:

Sources

Validation

Elemental Analysis Standards for 3-Amino-6-Chloropyridazine Derivatives: A Comparative Technical Guide

Executive Summary For medicinal chemists, 3-amino-6-chloropyridazine represents a critical yet analytically challenging scaffold. Its nitrogen-rich heterocyclic core (N=N), combined with a halogen substituent, creates a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists, 3-amino-6-chloropyridazine represents a critical yet analytically challenging scaffold. Its nitrogen-rich heterocyclic core (N=N), combined with a halogen substituent, creates a "perfect storm" for combustion analysis failures. Standard automated protocols often yield low nitrogen/carbon values due to incomplete combustion (refractory carbon formation) and halogen interference.

This guide objectively compares three validation standards: Standard Automated Combustion , Optimized Catalytic Combustion , and Quantitative NMR (qNMR) . While the ACS standard remains a strict


 tolerance, achieving this for pyridazine derivatives requires specific protocol deviations detailed below.

The Analytical Challenge

The pyridazine ring (1,2-diazine) possesses a high dipole moment and significant stacking energy. When coupled with an amine at C3 and chlorine at C6, two specific failure modes occur during standard combustion:

  • Refractory Carbon Formation: The high nitrogen content can lead to the formation of thermally stable carbon nitrides (

    
    ) that resist oxidation at standard temperatures (
    
    
    
    ).
  • Halogen Interference: Chlorine atoms released during combustion can react with the water trap or the reduction copper, leading to skewed Hydrogen and Nitrogen results if not specifically scrubbed.

Comparative Analysis of Methods

Method A: Standard Automated Combustion (CHNS)

The baseline high-throughput method found in most service labs.

  • Mechanism: Flash combustion at

    
     in a Helium/Oxygen stream.
    
  • Pros: Cheap, widely available, requires minimal sample (<2 mg).

  • Cons: High failure rate for this scaffold. Often yields Carbon values outside the

    
     tolerance due to incomplete oxidation.
    
  • Verdict: Not Recommended for final purity validation of 3-amino-6-chloropyridazine derivatives without modification.

Method B: Optimized Catalytic Combustion (The "Gold Standard")

The required protocol for publication-quality data.

  • Mechanism: Combustion at elevated temperatures (

    
    ) with the addition of oxidative catalysts (e.g., 
    
    
    
    or
    
    
    ) directly to the sample capsule.
  • Pros: The catalyst provides a localized oxygen source and disrupts graphitic lattice formation, ensuring 100% conversion to

    
     and 
    
    
    
    .
  • Cons: More expensive; requires operator expertise to handle ash residues.

  • Verdict: Highly Recommended for confirming elemental composition.

Method C: Quantitative NMR (qNMR)

The modern, orthogonal alternative.

  • Mechanism: Proton counting relative to a NIST-traceable internal standard (e.g., Maleic Acid, TCNB).

  • Pros: Nondestructive; confirms purity and solvate stoichiometry simultaneously; unaffected by combustion resistance.

  • Cons: Does not prove elemental composition (only protonated purity); requires high-precision weighing (>5-digit balance).

  • Verdict: Essential Complement. Use qNMR to validate the "Salt Form" (e.g., HCl salts) before attempting Method B.

Data Presentation: Performance Comparison

The following table simulates a typical validation attempt for 3-amino-6-chloropyridazine (Free Base) . Theoretical Values: C: 37.09%, H: 3.11%, N: 32.44%

MetricMethod A: Standard CHNMethod B: Optimized (w/

)
Method C: qNMR (1H)
Carbon Found 36.55% (Fail: -0.54%)37.05% (Pass: -0.04%)N/A (Purity: 99.8%)
Nitrogen Found 31.80% (Fail: -0.64%)32.41% (Pass: -0.03%)N/A
Sample Size 1.5 - 2.0 mg2.0 - 3.0 mg5.0 - 10.0 mg
Key Variable Flow rate / TempOxidant AdditiveInternal Standard Mass
Primary Error Incomplete CombustionWeighing ErrorBaseline Integration
Status REJECTED ACCEPTED ACCEPTED (Purity)

Experimental Protocols

Protocol 1: Optimized Combustion for Chlorinated Pyridazines

Objective: Achieve


 accuracy by mitigating refractory carbon and chlorine interference.
  • Sample Preparation:

    • Dry the sample under high vacuum (

      
       mbar) at 
      
      
      
      for 12 hours. Note: Amino-pyridazines are hygroscopic; failure to dry is the #1 cause of Hydrogen errors.
    • Verify the salt form (Free base vs. HCl) via Silver Nitrate titration if uncertain.

  • Capsule Loading:

    • Weigh 2.5 mg (

      
       mg) of sample into a Tin (Sn) capsule.
      
    • Crucial Step: Add 5–10 mg of Vanadium Pentoxide (

      
      ) or Tungsten Trioxide (
      
      
      
      ) powder directly over the sample.
    • Seal the capsule hermetically (cold weld).

  • Instrument Parameters (Example: Elementar vario EL cube):

    • Furnace Temp: Set to

      
       (Boost mode).
      
    • Oxygen Dosing: Increase

      
       dosing time by 20% relative to standard organics.
      
    • Halogen Scrubber: Ensure the reduction tube contains a fresh Silver wool zone (heated to

      
      ) to trap Chlorine gas as AgCl.
      
Protocol 2: qNMR Purity Assessment

Objective: Determine absolute purity to support EA data.

  • Standard Selection: Use Maleic Acid (TraceCERT® or equivalent) as the Internal Standard (IS). It has a sharp singlet at

    
     6.3 ppm, distinct from the pyridazine aromatic protons (
    
    
    
    7-8 ppm).
  • Preparation:

    • Weigh

      
       mg of Sample (
      
      
      
      ) and
      
      
      mg of IS (
      
      
      ) into the same vial using a 5-digit balance. Record weights to 0.01 mg precision.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ) must be 
      
      
      
      (typically 30-60 seconds) to ensure full relaxation.
    • Acquire 16-32 scans.

  • Calculation:

    
    
    

Visualizations

Diagram 1: The Analytical Decision Matrix

Caption: Logical workflow for selecting the correct analytical method based on sample characteristics.

DecisionMatrix Start New Pyridazine Derivative IsSalt Is it a Salt (e.g., HCl)? Start->IsSalt Dry Vacuum Dry (40°C, 12h) IsSalt->Dry Yes/No qNMR Run qNMR (DMSO-d6) Dry->qNMR PurityCheck Purity > 98%? qNMR->PurityCheck Recrystallize Recrystallize PurityCheck->Recrystallize No Combustion Optimized Combustion (w/ V2O5 Additive) PurityCheck->Combustion Yes Recrystallize->Dry Analyze Analyze Data (±0.4%) Combustion->Analyze Analyze->Recrystallize Fail Success Publishable Data Analyze->Success Pass

Diagram 2: The Optimized Combustion Train

Caption: Chemical pathway inside the analyzer showing how additives and scrubbers solve the Cl/N interference.

CombustionTrain cluster_chemistry Chemistry Inside Reduction Tube Sample Sample + V2O5 (Capsule) Furnace Combustion Zone (1150°C, O2) Sample->Furnace Drop Gases Gases: CO2, H2O, NOx, Cl2 Furnace->Gases Flash Combustion Reduction Reduction Tube (Cu + Ag Wool) Gases->Reduction Flow (He) Traps Traps: AgCl (Solid), CuO (Solid) Reduction->Traps Scrubbing Detector TCD Detector (N2, CO2, H2O) Traps->Detector Clean Gases Process1 NOx + Cu -> N2 + CuO Process2 Cl2 + Ag -> AgCl (Trapped)

References

  • American Chemical Society. (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[Link]

  • Kuveke, R. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.[1][2] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5][6] Journal of Medicinal Chemistry.[7] [Link]

  • Exeter Analytical. (n.d.). Technical Note: Combustion Analysis of Refractory Materials.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-5-isopropylpyridazin-3-ylamine

This guide outlines the safety, operational, and disposal protocols for 6-Chloro-5-isopropylpyridazin-3-ylamine .[1][2][3] Note on Chemical Identity & Safety Profiling: While specific Safety Data Sheets (SDS) for this pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for 6-Chloro-5-isopropylpyridazin-3-ylamine .[1][2][3]

Note on Chemical Identity & Safety Profiling: While specific Safety Data Sheets (SDS) for this precise isomer (5-isopropyl) are often proprietary to specific synthesis campaigns, its safety profile is structurally derived from the Chloropyridazinamine class (e.g., CAS 5469-69-2 and CAS 1007-55-2). As a Senior Application Scientist, I have applied the Precautionary Principle , categorizing this substance based on the most potent analogs in its class to ensure maximum personnel protection.

Part 1: Executive Safety Summary

Substance Class: Halogenated Heterocyclic Amine Primary Hazards (GHS Classifications):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[4]

  • Skin/Eye Corrosion: Category 2/2A (H315/H319) – Causes skin and serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.

  • Sensitization Warning: Aminopyridazines possess structural alerts for skin sensitization. Treat as a potential sensitizer.

Part 2: Personal Protective Equipment (PPE) Stratification

Effective protection requires matching the PPE to the physical state of the chemical. Amines are notorious for permeating standard glove materials over time.

PPE Decision Matrix
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Spill Cleanup (Emergency)
Respiratory N95 / P2 Respirator (Minimum) or Fume HoodFume Hood (Sash < 18")Half-Face Respirator with Multi-Gas/Vapor Cartridge (OV/AG/P100)
Hand Protection Nitrile (Single layer, >0.11mm)Double Gloving (Inner: Nitrile; Outer: Neoprene or Laminate if using DCM/Chloroform)Silver Shield / Laminate (Chemical resistant)
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (Unvented)Face Shield + Goggles
Body Defense Standard Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron (Tyvek/PVC)Tychem Suit or equivalent impervious coverall

Critical Insight (Glove Permeation): Chlorinated amines in organic solvents (especially Dichloromethane or Methanol) can permeate standard nitrile gloves in <15 minutes. Rule of Thumb: If your outer glove touches liquid, change it immediately.

Part 3: Operational Workflow & Engineering Controls

Safety is not just what you wear; it is how you work. This workflow minimizes static discharge (common with crystalline amines) and aerosolization.

Workflow Visualization

OperationalWorkflow cluster_controls Engineering Controls Receipt 1. Receipt & Storage (Segregate from Acids) Weighing 2. Weighing (Static Control) Receipt->Weighing Transport in Secondary Container Reaction 3. Synthesis (Closed System) Weighing->Reaction Dissolve Immediately to Reduce Dust Waste 4. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Cradle-to-Grave operational flow ensuring containment at every stage.

Detailed Protocols

1. Weighing & Transfer (The High-Risk Step)

  • The Hazard: Crystalline aminopyridazines are often electrostatic. They "jump" onto spatulas and balance pans, creating invisible dust.

  • The Protocol:

    • Use an ionizing fan or anti-static gun on the weigh boat before adding the solid.

    • Work strictly inside a chemical fume hood or a powder containment enclosure.

    • Wet Transfer Method: If possible, pre-weigh the solvent in the reaction vessel, then add the solid directly to the solvent to immediately suppress dust generation.

2. Reaction Monitoring

  • The Hazard: Heating this compound with strong acids can release toxic chloride vapors or nitrogen oxides.

  • The Protocol:

    • Ensure the reaction vessel is vented through a scrubber or into the fume hood exhaust.

    • Incompatibility Check: Store and react away from strong oxidizing agents (e.g., permanganates) and acid chlorides (unless intended for acylation) to prevent uncontrolled exotherms.

Part 4: Disposal & Decontamination

Improper disposal of halogenated heterocycles is a common compliance violation.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Chemical Solid Double-bag in clear polyethylene. Label as "Toxic Solid, Organic."
Liquid Waste Halogenated Organic DO NOT mix with general organic solvents (Acetone/Hexane). The chlorine atom requires high-temperature incineration (>1100°C) to prevent dioxin formation.
Contaminated Sharps Chemically Contaminated Dispose of needles/syringes in a rigid sharps container labeled "Cytotoxic/Toxic" if the compound is bioactive.

Decontamination Solution: For cleaning bench surfaces or glassware:

  • Use a 5% Surfactant (Soap) + Water solution first to solubilize the amine.

  • Follow with an Ethanol wipe.

  • Avoid using Bleach (Sodium Hypochlorite) initially, as it can react with the amine group to form chloramines (toxic gas).

Part 5: Emergency Response

Scenario: Powder Spill (>1 gram)

  • Evacuate the immediate area (radius 3 meters).

  • Don PPE: Double nitrile gloves, N95 respirator, goggles.

  • Contain: Cover spill with wet paper towels (to prevent dust) or an inert absorbent (Vermiculite).

  • Clean: Scoop material into a waste jar. Wipe surface with soapy water.[4]

  • Verify: Check area with UV light (pyridazines often fluoresce) to ensure complete removal.

Scenario: Eye Contact

  • Immediate Flush: 15 minutes minimum at an eyewash station.[1]

  • Mechanism: Amines are basic; they saponify fatty acids in the cornea, causing deep tissue damage faster than acids. Speed is critical.

References

  • PubChem. (n.d.). Compound Summary: 6-Chloropyridazin-3-amine (Parent Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Selection and Use.[1][2][3][5][6] United States Department of Labor. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Chloropyridazine derivatives. Retrieved from [Link]

Sources

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